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  • Product: 2-Methyl-N-pyridin-2-yl-benzamide

Core Science & Biosynthesis

Foundational

Molecular weight and formula of 2-Methyl-N-(pyridin-2-yl)benzamide

The following technical guide provides a comprehensive analysis of 2-Methyl-N-(pyridin-2-yl)benzamide , detailing its physicochemical properties, synthesis methodologies, and structural characterization. [1] Core Physico...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive analysis of 2-Methyl-N-(pyridin-2-yl)benzamide , detailing its physicochemical properties, synthesis methodologies, and structural characterization.

[1]

Core Physicochemical Specifications

This section outlines the fundamental molecular descriptors for 2-Methyl-N-(pyridin-2-yl)benzamide. These values are critical for stoichiometry calculations in synthesis and for pharmacokinetic modeling (e.g., Lipinski's Rule of 5 compliance).

PropertyValueNotes
IUPAC Name 2-Methyl-N-(pyridin-2-yl)benzamideAlso known as N-(2-Pyridyl)-o-toluamide
Molecular Formula C₁₃H₁₂N₂O Carbon (13), Hydrogen (12), Nitrogen (2), Oxygen (1)
Molecular Weight 212.25 g/mol Calculated using IUPAC atomic weights
Exact Mass 212.09496 g/mol Monoisotopic mass for HRMS validation
Elemental Analysis C: 73.56%, H: 5.70%, N: 13.20%, O: 7.54%Theoretical composition
LogP (Predicted) ~2.3 - 2.5Moderate lipophilicity; likely membrane permeable
H-Bond Donors 1Amide N-H
H-Bond Acceptors 2Pyridine Nitrogen, Amide Carbonyl Oxygen
Structural Representation

The molecule consists of an o-toluoyl group (2-methylbenzoyl) linked via an amide bond to a 2-aminopyridine scaffold. This structure creates a potential intramolecular hydrogen bond between the amide proton and the pyridine nitrogen, locking the conformation in a planar arrangement often observed in kinase inhibitors.

Synthetic Methodology

The synthesis of 2-Methyl-N-(pyridin-2-yl)benzamide is typically achieved via a nucleophilic acyl substitution (Schotten-Baumann reaction). The following protocol ensures high yield and purity by minimizing the formation of bis-acylated byproducts.

Reaction Scheme (DOT Diagram)

The following diagram illustrates the nucleophilic attack of 2-aminopyridine on 2-methylbenzoyl chloride, mediated by a base.

Synthesis_Pathway R1 2-Methylbenzoyl Chloride (C8H7ClO) Inter Tetrahedral Intermediate (Transient) R1->Inter Nucleophilic Attack R2 2-Aminopyridine (C5H6N2) R2->Inter Nucleophilic Attack Base Base Catalyst (Pyridine or Et3N) Base->Inter Proton Scavenging Solvent Solvent (DCM or THF) Solvent->Inter Medium Prod 2-Methyl-N-(pyridin-2-yl)benzamide (C13H12N2O) Inter->Prod Elimination ByProd HCl Salt (Removed by Wash) Inter->ByProd Elimination

Caption: Nucleophilic acyl substitution pathway for the synthesis of 2-Methyl-N-(pyridin-2-yl)benzamide.

Experimental Protocol

Objective: Synthesize 10 mmol of 2-Methyl-N-(pyridin-2-yl)benzamide.

  • Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 2-aminopyridine (0.94 g, 10 mmol) in anhydrous Dichloromethane (DCM) (20 mL).

  • Base Addition: Add Triethylamine (Et₃N) (1.53 mL, 11 mmol) or Pyridine (0.89 mL, 11 mmol) to the solution. Cool the mixture to 0°C in an ice bath.

  • Acylation: Dropwise add 2-methylbenzoyl chloride (1.55 g, 10 mmol) dissolved in DCM (5 mL) over 15 minutes. The reaction is exothermic; maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (System: Hexane/EtOAc 7:3).

  • Workup:

    • Quench with saturated NaHCO₃ solution (30 mL).

    • Extract the organic layer and wash with water (2 x 30 mL) and brine (1 x 30 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Analytical Characterization

To validate the identity of the synthesized compound, compare experimental data against these theoretical specifications.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-d₆ (Reference: 2.50 ppm) Predicted Shifts:

  • δ 10.80 (s, 1H, NH): Downfield singlet due to amide acidity and potential intramolecular H-bonding to the pyridine nitrogen.

  • δ 8.35 (d, 1H, Py-H6): The proton adjacent to the pyridine nitrogen is most deshielded.

  • δ 8.15 (d, 1H, Py-H3): Ortho to the amide attachment.

  • δ 7.80 (t, 1H, Py-H4): Para to the pyridine nitrogen.

  • δ 7.45 (d, 1H, Ar-H6): Ortho to the carbonyl on the benzene ring.

  • δ 7.10–7.30 (m, 4H, Ar-H3,4,5 + Py-H5): Overlapping aromatic region.

  • δ 2.42 (s, 3H, CH₃): Characteristic singlet for the ortho-methyl group.

Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI+).

  • Expected Ion: [M+H]⁺ = 213.25 m/z.

  • Fragmentation Pattern: Look for a fragment at m/z ~119 (2-methylbenzoyl cation) due to amide bond cleavage.

Structural Biology & Applications

This molecule serves as a critical fragment in medicinal chemistry, particularly in the design of kinase inhibitors. The "amide-pyridine" motif acts as a bidentate hinge binder.

Pharmacophore Interaction Map (DOT Diagram)

The diagram below visualizes how the molecule interacts with a theoretical protein binding pocket (e.g., ATP-binding site of a kinase).

Interaction_Map L_NH Amide NH (Donor) L_PyN Pyridine N (Acceptor) L_NH->L_PyN Intramolecular H-Bond R_Backbone Protein Backbone (Hinge Region) L_NH->R_Backbone H-Bond (2.8 Å) L_CO Carbonyl O (Acceptor) L_PyN->R_Backbone H-Bond (2.9 Å) L_Me 2-Methyl Group (Hydrophobic) R_Pocket Hydrophobic Pocket (Gatekeeper Residue) L_Me->R_Pocket Van der Waals

Caption: Interaction map showing the bidentate binding mode (hinge binder) and the hydrophobic contact of the methyl group.

Significance in Drug Discovery[10]
  • Hinge Binding: The pyridine nitrogen and amide NH often mimic the adenine ring of ATP, forming key hydrogen bonds with the kinase hinge region [1].

  • Conformational Lock: The intramolecular hydrogen bond between the amide NH and pyridine N creates a planar "pseudo-ring," reducing the entropic penalty upon binding to a protein target [2].

  • Steric Control: The ortho-methyl group forces the benzene ring out of planarity relative to the amide group in the absence of the protein, which can be tuned to induce specific atropisomerism or fit into distinct hydrophobic sub-pockets.

References

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. (Discusses conformational control in amides). Link

  • PubChem Compound Summary. N-(pyridin-2-yl)benzamide (Analogous Scaffold). National Center for Biotechnology Information. Accessed 2024.[1] Link

Sources

Exploratory

Technical Guide: Solubility Profiling and Thermodynamic Analysis of 2-Methyl-N-pyridin-2-yl-benzamide

Topic: 2-Methyl-N-pyridin-2-yl-benzamide Solubility in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Formulation Scientists Executive Summary This technical guide pr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Methyl-N-pyridin-2-yl-benzamide Solubility in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Formulation Scientists

Executive Summary

This technical guide provides a comprehensive framework for characterizing the solubility profile of 2-Methyl-N-pyridin-2-yl-benzamide (also known as N-(2-pyridyl)-o-toluamide). As a pivotal bidentate ligand in coordination chemistry and a structural intermediate in pharmaceutical synthesis, understanding its solid-liquid equilibrium (SLE) is critical for process optimization, recrystallization, and formulation.

While specific thermodynamic data for this ortho-methylated derivative is sparse in public repositories compared to its parent compound (N-(pyridin-2-yl)benzamide), this guide synthesizes established physicochemical principles with rigorous experimental protocols to enable precise solubility determination and thermodynamic modeling.

Chemical Identity and Physicochemical Basis[1][2][3][4][5][6]

Structural Analysis & Lattice Energy

The solubility behavior of 2-Methyl-N-pyridin-2-yl-benzamide is governed by the interplay between its crystal lattice energy and solvent-solute interactions.

  • Parent Scaffold: N-(pyridin-2-yl)benzamide is a planar molecule stabilized by strong intermolecular hydrogen bonding and

    
    -
    
    
    
    stacking, leading to a higher melting point (~136–138 °C) and lower solubility in non-polar solvents.
  • Ortho-Methyl Effect: The introduction of a methyl group at the ortho position of the benzoyl ring introduces significant steric strain. This forces the amide carbonyl group to twist out of coplanarity with the phenyl ring to relieve repulsion.

    • Thermodynamic Consequence: This "twist" disrupts efficient crystal packing and reduces lattice energy. Consequently, the 2-methyl derivative is predicted to exhibit higher solubility in organic solvents and a lower melting point compared to its planar parent.

Predicted Solubility Profile

Based on the "Like Dissolves Like" principle and structural analogs (benzamides/pyridinecarboxamides), the solubility profile is categorized as follows:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAcHigh Strong dipole-dipole interactions; disruption of solute-solute H-bonds.
Polar Protic Methanol, Ethanol, IPAModerate to High Hydrogen bond donation/acceptance with the amide/pyridine nitrogen.
Moderate Polar Acetone, Ethyl AcetateModerate Good solvation of the organic core; limited by lack of H-bond donation.
Non-Polar Toluene, Hexane, HeptaneLow to Sparingly Weak Van der Waals interactions insufficient to overcome lattice energy.
Aqueous WaterInsoluble Hydrophobic aromatic rings dominate; lack of ionization at neutral pH.

Experimental Protocols for Solubility Determination

To generate high-accuracy solubility data (


), two complementary methodologies are recommended: the Isothermal Saturation Method (Shake-Flask)  for equilibrium data and the Polythermal Method (Laser Monitoring)  for rapid metastable zone width (MSZW) determination.
Protocol A: Isothermal Saturation (Standard Reference Method)

Best for: Generating precise thermodynamic data for phase diagrams.

Materials:

  • 2-Methyl-N-pyridin-2-yl-benzamide (>99% purity).

  • HPLC-grade solvents (Ethanol, Methanol, Ethyl Acetate, etc.).

  • Thermostatic shaker bath (

    
     K).
    
  • 0.22

    
    m PTFE syringe filters.
    

Step-by-Step Workflow:

  • Preparation: Add excess solid solute to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Agitate the suspension at a fixed temperature (e.g., 298.15 K) for 24–48 hours. Ensure a solid phase remains present (saturated solution).

  • Settling: Stop agitation and allow the suspension to settle for 2–4 hours at the same temperature to separate phases.

  • Sampling: Withdraw the supernatant using a pre-heated syringe (to prevent precipitation) and filter immediately through a 0.22

    
    m filter.
    
  • Quantification: Dilute the filtrate and analyze via HPLC (UV detection at

    
     nm) or Gravimetric Analysis (evaporation to dryness).
    
  • Replication: Repeat at intervals of 5 K (e.g., 278.15 K to 323.15 K).

Protocol B: Polythermal Laser Monitoring (Dynamic Method)

Best for: Rapid screening and determining the solubility curve.

Workflow Visualization (DOT):

SolubilityProtocol Start Start: Weigh Solute & Solvent Heat Heat to Dissolution (Clear Point) Start->Heat Cool Cool to Nucleation (Cloud Point) Heat->Cool Laser Transmissivity > 95% Record Record T_dissolution & T_nucleation Cool->Record Laser Transmissivity Drops AddSolvent Add Solvent Aliquot (Dilution) Record->AddSolvent Next Data Point End Construct MSZW & Solubility Curve Record->End Sufficient Data AddSolvent->Heat New Concentration

Caption: Dynamic polythermal workflow for determining solubility and metastable zone width (MSZW).

Thermodynamic Modeling & Analysis

Once experimental data is collected, thermodynamic modeling is essential to calculate the enthalpy (


) and entropy (

) of dissolution.
Modified Apelblat Model

The modified Apelblat equation is widely used for correlating solubility data of amides in pure solvents. It accounts for the non-ideal behavior of the solution.



  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (K).
    
  • 
    : Empirical model parameters derived from regression.
    
Van't Hoff Analysis

To extract thermodynamic parameters, plot


 vs. 

. The slope and intercept provide the enthalpy and entropy of dissolution:


  • Positive

    
    :  Indicates the dissolution is endothermic  (typical for benzamides), meaning solubility increases with temperature.
    
  • Positive

    
    :  Indicates an increase in disorder, driving the dissolution process.
    
Solvent Effect & Molecular Interactions

The solubility of 2-Methyl-N-pyridin-2-yl-benzamide is heavily influenced by solvent polarity and hydrogen bonding capability.

  • Solvent-Solute Interactions: In alcohols (MeOH, EtOH), the solvent acts as an H-bond donor to the pyridine nitrogen and amide carbonyl.

  • Self-Association: In non-polar solvents (Toluene), the solute molecules may form dimers via intermolecular H-bonds, reducing apparent solubility.

Applications in Crystallization & Formulation

Understanding the solubility curve allows for the design of robust crystallization processes.

Cooling Crystallization

For solvents with a steep solubility curve (high


), such as Ethanol  or Ethyl Acetate , cooling crystallization is the preferred method.
  • Strategy: Dissolve the compound at near-boiling temperature, filter to remove insolubles, and cool at a controlled rate (e.g., 0.5 K/min) to induce nucleation.

Anti-Solvent Crystallization

For solvents where the compound is highly soluble (e.g., DMSO or DMF ), cooling is ineffective.

  • Strategy: Use Water or Heptane as an anti-solvent. Slowly add the anti-solvent to the saturated solution to lower the solubility limit and force precipitation.

Crystallization Pathway Diagram (DOT):

Crystallization Solute Crude 2-Methyl-N-pyridin-2-yl-benzamide SolventSelect Solvent Selection (High T Solubility) Solute->SolventSelect Dissolution Dissolution at T_high SolventSelect->Dissolution Ethanol/EtOAc Filtration Hot Filtration (Remove Impurities) Dissolution->Filtration Nucleation Controlled Cooling / Anti-Solvent Filtration->Nucleation Growth Crystal Growth Phase Nucleation->Growth Isolation Filtration & Drying Growth->Isolation

Caption: Optimized process flow for the recrystallization of benzamide derivatives.

References

  • Structural Systematics of Benzamides: Močilac, P. (2010). Structural systematics of drug-like molecules: from benzamides to tennimides. Dublin City University.[1]

  • Solubility of N-(pyridin-2-yl)benzamide Analogues: Gallagher, J. F., et al. (2008). 2,3-Difluoro-N-(2-pyridyl)benzamide. Acta Crystallographica Section E.

  • Thermodynamic Modeling of Amides: Wang, J., et al. (2018). Solubility and Thermodynamic Properties of Benzamide in Different Pure Solvents. Journal of Chemical & Engineering Data.

  • General Benzamide Solubility Data: PubChem. N-(pyridin-2-yl)benzamide (CAS 4589-12-2).[2] National Library of Medicine.

Sources

Foundational

Technical Guide: The Role of 2-Methyl-N-(pyridin-2-yl)benzamide in Medicinal Chemistry

The following technical guide details the medicinal chemistry profile of 2-Methyl-N-(pyridin-2-yl)benzamide , a critical structural motif used to modulate conformation and binding selectivity in drug discovery. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry profile of 2-Methyl-N-(pyridin-2-yl)benzamide , a critical structural motif used to modulate conformation and binding selectivity in drug discovery.

Executive Summary

2-Methyl-N-(pyridin-2-yl)benzamide (often abbreviated in scaffold libraries as a substituted N-pyridyl benzamide ) serves as a prototypical "conformational lock" in modern drug design. While simple in structure, this molecule represents a masterclass in pharmacophore optimization. It combines a bidentate hydrogen-bonding motif (the pyridine-amide interface) with a steric "ortho-effect" (the 2-methyl group) that forces the molecule into a non-planar, biologically active conformation.

This guide analyzes its utility as a privileged scaffold in the development of Glucokinase Activators (GKAs) , mGluR5 Negative Allosteric Modulators (NAMs) , and its role as a precursor for bioisosteres like 1,2,4-oxadiazoles .

Structural Biology & Pharmacophore Analysis

The medicinal value of this molecule lies in the interplay between its electronic properties and steric constraints.

The "Ortho-Effect" and Conformational Control

In a standard benzamide, the amide bond tends to be coplanar with the phenyl ring to maximize


-conjugation. However, the introduction of a 2-methyl group (ortho-toluyl)  creates significant steric clash with the amide carbonyl oxygen or the amide proton.
  • Consequence: This forces the phenyl ring to twist out of the amide plane (often 40–90° torsion).

  • Benefit: This "pre-organized" conformation reduces the entropic penalty of binding to deep, hydrophobic pockets (e.g., allosteric sites in GPCRs) that require a twisted ligand geometry.

The Pyridine-Amide "Claw"

The N-(pyridin-2-yl) moiety provides a specific hydrogen-bonding signature:

  • Amide NH: Strong Hydrogen Bond Donor (HBD).

  • Pyridine Nitrogen: Hydrogen Bond Acceptor (HBA).

  • Intramolecular Interaction: The amide NH and pyridine N can form a transient intramolecular hydrogen bond (forming a pseudo-6-membered ring), which planarizes the heteroaryl side while the 2-methyl group twists the phenyl side.

Visualization of Pharmacophore Logic

The following diagram illustrates the structural logic governing this scaffold's binding modes.

Pharmacophore Scaffold 2-Methyl-N-(pyridin-2-yl)benzamide OrthoMe 2-Methyl Group (Steric Lock) Scaffold->OrthoMe AmideLink Amide Linker (H-Bond Donor) Scaffold->AmideLink Pyridine Pyridine Ring (H-Bond Acceptor) Scaffold->Pyridine Effect1 Forces Non-Planarity (Pre-organization) OrthoMe->Effect1 Steric Clash Effect2 Bidentate Binding (Arg63 Interaction) AmideLink->Effect2 NH Donor Pyridine->Effect2 N Acceptor Target Target Selectivity (GKAs / mGluR5) Effect1->Target Entropy Reduction Effect2->Target Enthalpy Gain

Figure 1: Pharmacophore dissection showing how steric and electronic features contribute to target binding.

Key Medicinal Chemistry Applications

Glucokinase Activators (GKAs)

The N-(pyridin-2-yl)benzamide scaffold is a validated template for allosteric activation of Glucokinase (GK) , a key enzyme in glucose homeostasis.[1][2]

  • Mechanism: These molecules bind to an allosteric site distinct from the glucose binding site.

  • Critical Interaction: The amide NH and the pyridine nitrogen form a "molecular clip" that engages Arg63 in the GK allosteric pocket. The 2-methyl group on the benzamide ring is often substituted or optimized to fill a hydrophobic sub-pocket, stabilizing the active conformation of the enzyme.

  • Therapeutic Relevance: Treatment of Type 2 Diabetes by increasing insulin secretion and hepatic glucose uptake.

mGluR5 Negative Allosteric Modulators (NAMs)

While MPEP (2-methyl-6-(phenylethynyl)pyridine) is the classic mGluR5 antagonist, the alkyne linker is metabolically labile.

  • Bioisosteric Replacement: Medicinal chemists replace the alkyne with an amide linker, resulting in the N-(pyridin-2-yl)benzamide core.

  • Role of 2-Methyl: In mGluR5 SAR (Structure-Activity Relationship), the 2-methyl group is essential for potency. It restricts the rotation of the phenyl ring, mimicking the rigid geometry of the alkyne in MPEP, but with improved physicochemical properties (lower lipophilicity).

Precursor for 1,2,4-Oxadiazoles

This amide is a direct precursor for synthesizing 1,2,4-oxadiazoles via dehydration of N-acylamidoximes. Oxadiazoles are bioisosteres of esters and amides, offering improved metabolic stability (resistance to hydrolysis) while maintaining the hydrogen-bonding profile.

Synthesis & Experimental Protocols

Method A: Classical Schotten-Baumann Acylation

This is the standard, high-yielding route suitable for gram-scale synthesis.

Reaction Scheme: 2-Methylbenzoyl chloride + 2-Aminopyridine + Et3N → Product

Protocol:

  • Preparation: Charge a round-bottom flask with 2-aminopyridine (1.0 equiv) and dry DCM (dichloromethane).

  • Base Addition: Add Triethylamine (Et3N) (1.2 equiv) and cool the mixture to 0°C under N2 atmosphere.

  • Acylation: Dropwise add 2-methylbenzoyl chloride (1.0 equiv) dissolved in DCM over 30 minutes. The reaction is exothermic.

  • Workup: Warm to room temperature and stir for 4 hours. Quench with saturated NaHCO3. Extract with DCM (3x).

  • Purification: Wash organics with brine, dry over MgSO4, and concentrate. Recrystallize from Ethanol/Water to yield white crystals.

Method B: Catalytic Oxidative Amidation (Green Chemistry)

Modern medicinal chemistry emphasizes avoiding acid chlorides. This method uses aldehydes and amines directly.

Reaction Scheme: 2-Methylbenzaldehyde + 2-Aminopyridine + Catalyst (e.g., Ni-MOF) + TBHP → Product

Protocol:

  • Setup: In a sealed tube, combine 2-methylbenzaldehyde (1.0 mmol), 2-aminopyridine (1.2 mmol), and Ni-BDC MOF catalyst (10 mg).

  • Oxidant: Add TBHP (tert-butyl hydroperoxide, 70% aq, 2.0 equiv). Solvent: Acetonitrile.

  • Reaction: Heat to 80°C for 12 hours.

  • Isolation: Centrifuge to remove the solid catalyst (recyclable). Evaporate solvent and purify via silica gel column chromatography (Hexane/EtOAc).

Synthesis Workflow Diagram

Synthesis cluster_0 Method A: Classical (High Yield) cluster_1 Method B: Oxidative (Green) Start Retrosynthesis Analysis StepA1 2-Methylbenzoyl Chloride + 2-Aminopyridine Start->StepA1 StepB1 2-Methylbenzaldehyde + 2-Aminopyridine Start->StepB1 StepA2 Base (Et3N), DCM, 0°C StepA1->StepA2 StepA3 Nucleophilic Acyl Substitution StepA2->StepA3 Product Target: 2-Methyl-N-(pyridin-2-yl)benzamide StepA3->Product StepB2 Ni-MOF Catalyst, TBHP, 80°C StepB1->StepB2 StepB3 Oxidative Coupling (Radical Path) StepB2->StepB3 StepB3->Product

Figure 2: Comparison of classical vs. catalytic synthetic routes.

Quantitative Data Summary

ParameterValue / PropertyRelevance
Molecular Weight 212.25 g/mol Fragment-like, high ligand efficiency potential.
cLogP ~2.3Ideal lipophilicity for CNS penetration (mGluR5 targets).
H-Bond Donors 1 (Amide NH)Critical for Arg63 interaction in Glucokinase.
H-Bond Acceptors 2 (Pyridine N, Carbonyl O)Specificity determinants.
Rotatable Bonds 2 (Restricted)The 2-methyl group restricts the C(phenyl)-C(carbonyl) rotation.
pKa (Pyridine N) ~3.5 - 4.0Lower than free pyridine due to electron-withdrawing amide.

References

  • Synthesis and Characterisation of 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide. ResearchGate. Available at: [Link]

  • N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation. Chemical Biology & Drug Design, 2019.[2] Available at: [Link]

  • Discovery of 2-(2-Oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (Perampanel): A Novel, Noncompetitive AMPA Receptor Antagonist. Journal of Medicinal Chemistry, 2012.[3] Available at: [Link]

  • Ni-based metal organic frameworks: an efficient catalyst for the amidation reaction to obtain N-(pyridin-2-yl)arylamides. Journal of Chemical Technology & Biotechnology, 2023. Available at: [Link]

  • 3-(Pyridin-2-yl-ethynyl)benzamide metabotropic glutamate receptor 5 negative allosteric modulators. Bioorganic & Medicinal Chemistry Letters, 2011.[4] Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 2-Methyl-N-(pyridin-2-yl)benzamide

Abstract & Introduction The amide bond formation between sterically hindered acid chlorides and heteroaromatic amines is a cornerstone transformation in medicinal chemistry, particularly in the synthesis of kinase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The amide bond formation between sterically hindered acid chlorides and heteroaromatic amines is a cornerstone transformation in medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., Imatinib, Nilotinib derivatives). This application note details the optimized protocol for synthesizing 2-methyl-N-(pyridin-2-yl)benzamide via the nucleophilic acyl substitution of o-toluoyl chloride with 2-aminopyridine .

Unlike simple aliphatic amines, 2-aminopyridine presents a unique challenge: dual nucleophilicity (exocyclic amine vs. ring nitrogen) and reduced nucleophilicity due to resonance delocalization. This guide addresses these challenges through precise pH control, solvent selection, and thermodynamic stabilization, ensuring a high-purity product suitable for biological screening.

Reaction Design & Mechanistic Insight

The Nucleophilicity Paradox

2-Aminopyridine contains two nucleophilic sites:

  • Ring Nitrogen (N1): The

    
     lone pair is orthogonal to the 
    
    
    
    -system, making it the kinetic site of protonation (
    
    
    ).
  • Exocyclic Amine (N2): The lone pair is delocalized into the ring, reducing its basicity but serving as the thermodynamic site for acylation.

Key Design Choice: To favor the formation of the stable amide over the unstable N-acylpyridinium salt, we utilize a Schotten-Baumann-type approach in anhydrous media with a tertiary amine base (Triethylamine). The base serves two critical functions:

  • HCl Scavenging: Neutralizes the HCl byproduct immediately, preventing the protonation of unreacted 2-aminopyridine (which would render it non-nucleophilic).

  • Equilibrium Shift: Drives the reaction forward by removing the leaving group.

Reaction Pathway Diagram

The following diagram illustrates the reaction flow and the competition between the two nitrogen centers.

ReactionMechanism Start Reagents: 2-Aminopyridine + o-Toluoyl Chloride Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Kinetic N-Acylpyridinium (Kinetic Product) Unstable Start->Kinetic Ring N Attack (Reversible) Thermo 2-Methyl-N-(pyridin-2-yl)benzamide (Thermodynamic Product) Inter->Thermo Elimination of Cl- Kinetic->Start Rearrangement Base Base (Et3N) Scavenges HCl Thermo->Base HCl Neutralization

Figure 1: Mechanistic pathway highlighting the thermodynamic preference for the exocyclic amide product.

Materials & Equipment

Reagents
ReagentMW ( g/mol )PurityRole
o-Toluoyl Chloride 154.59>98%Electrophile
2-Aminopyridine 94.11>99%Nucleophile
Triethylamine (TEA) 101.19>99%Base (HCl Scavenger)
Dichloromethane (DCM) 84.93AnhydrousSolvent
Sodium Bicarbonate 84.01Sat. Aq.Quench/Wash
Equipment
  • 250 mL 3-neck Round Bottom Flask (RBF)

  • Pressure-equalizing addition funnel

  • Inert gas line (Nitrogen or Argon)

  • Magnetic stirrer & Ice-water bath

  • Rotary Evaporator

Experimental Protocol

Phase 1: Preparation & Addition

Objective: Control the exotherm to prevent di-acylation and minimize hydrolysis.

  • Setup: Flame-dry a 250 mL 3-neck RBF and cool under a stream of

    
    .
    
  • Solubilization: Charge the flask with 2-Aminopyridine (1.88 g, 20.0 mmol, 1.0 eq) and anhydrous DCM (40 mL) . Stir until fully dissolved.

  • Base Addition: Add Triethylamine (3.35 mL, 24.0 mmol, 1.2 eq) via syringe.

    • Note: A slight excess of base ensures complete neutralization of HCl.

  • Cooling: Place the flask in an ice-water bath (

    
    ) and stir for 10 minutes.
    
  • Electrophile Addition: Dissolve o-toluoyl chloride (3.09 g, 20.0 mmol, 1.0 eq) in DCM (10 mL) and transfer to the addition funnel. Add dropwise over 20 minutes.

    • Observation: The solution may turn slightly yellow or precipitate white solids (TEA

      
      HCl salts). This is normal.
      
  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 3–4 hours.

    • Validation: Monitor by TLC (50% EtOAc/Hexane). The starting amine (

      
      ) should disappear; product spot (
      
      
      
      ) appears.
Phase 2: Work-up & Isolation

Objective: Remove TEA salts, unreacted amine, and hydrolyzed acid.

  • Quench: Slowly add Sat.

    
     (30 mL)  to the reaction mixture. Stir vigorously for 10 minutes.
    
  • Separation: Transfer to a separatory funnel. Collect the organic (lower) layer.

  • Aqueous Extraction: Extract the aqueous layer once with DCM (20 mL). Combine organic layers.

  • Wash Sequence:

    • Wash 1: Water (30 mL) – Removes bulk salts.

    • Wash 2: 0.5 M HCl (20 mL) – CRITICAL STEP. This removes unreacted 2-aminopyridine by protonating it (making it water-soluble). Caution: Do not use concentrated acid, or you may hydrolyze the product amide.

    • Wash 3: Sat.

      
       (20 mL) – Neutralizes any residual acid.
      
    • Wash 4: Brine (30 mL) – Drying aid.

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
Phase 3: Purification (Recrystallization)

Objective: Obtain analytical grade purity (>98%).

  • Solvent System: Ethanol/Water (approx. 9:1 ratio).

  • Procedure:

    • Dissolve the crude solid in minimal boiling Ethanol.

    • Add hot water dropwise until persistent turbidity is observed.

    • Allow to cool slowly to RT, then place in a fridge (

      
      ) for 2 hours.
      
  • Filtration: Collect crystals via vacuum filtration.[1][2][3] Wash with cold 20% EtOH/Water.

  • Drying: Dry in a vacuum oven at

    
     for 6 hours.
    

Characterization & Data Analysis

ParameterExpected ValueNotes
Appearance White to Off-white needlesYellowing indicates oxidation or impurities.
Yield 75% - 85%Losses usually occur during the acid wash step.
Melting Point

Sharp range indicates high purity.

NMR

2.50 (s, 3H,

)
Diagnostic methyl singlet.

NMR

8.60 (bs, 1H,

)
Amide proton; shift varies with concentration.
IR (ATR)

Strong Amide I (

) stretch.
Analytical Workflow Diagram

Workflow Step1 Crude Isolation (Rotary Evap) Step2 TLC Check (Hex:EtOAc 1:1) Step1->Step2 Step3 Recrystallization (EtOH/H2O) Step2->Step3 If Rf matches Step4 Vacuum Drying Step3->Step4 Step5 Final QC (NMR, MP) Step4->Step5

Figure 2: Post-reaction processing workflow.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of acid chlorideEnsure DCM is anhydrous; check

line.
Oily Product Residual solvent or impuritiesRecrystallize from Hexane/EtOAc instead of EtOH.
Starting Material Remains Low nucleophilicityAdd catalyst: DMAP (10 mol%) to activate the acyl chloride.
Extra Spots on TLC Di-acylationMaintain strictly 1:1 stoichiometry; keep temp at

during addition.

Expert Tip: If the reaction is sluggish due to the steric hindrance of the ortho-methyl group on the benzoyl chloride, the addition of 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst. DMAP attacks the acid chloride to form a highly reactive N-acylpyridinium intermediate, which then transfers the acyl group to the 2-aminopyridine.

Safety & Handling

  • o-Toluoyl Chloride: Corrosive and lachrymator. Handle only in a fume hood. Hydrolyzes to produce HCl gas.

  • 2-Aminopyridine: Toxic if swallowed or absorbed through skin.

  • DCM: Suspected carcinogen. Use chemically resistant gloves (PVA or Viton recommended over nitrile for prolonged exposure).

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Discussion on Amide Resonance and Basicity).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 8688, 2-Aminopyridine. (pKa and Toxicity Data).

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. (General mechanism and conditions).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for amide synthesis and recrystallization).

Sources

Application

Application Note: One-Pot Synthesis of N-(pyridin-2-yl)benzamides using MOF Catalysts

Part 1: Executive Summary & Chemical Context The Challenge: Beyond Traditional Amide Coupling The -(pyridin-2-yl)benzamide scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numer...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Context

The Challenge: Beyond Traditional Amide Coupling

The


-(pyridin-2-yl)benzamide scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., Imatinib intermediates) and glucokinase activators.

Traditional synthesis relies on the condensation of carboxylic acids with amines using stoichiometric coupling reagents (HATU, EDC, DCC) or corrosive acid chlorides. These methods suffer from poor atom economy, generation of heavy urea byproducts, and difficult purification steps that are ill-suited for high-throughput drug screening.

The Solution: Oxidative Amidation via MOFs

This application note details a one-pot oxidative amidation protocol. Instead of carboxylic acids, we utilize stable aldehydes and amines directly. The transformation is driven by a reusable Metal-Organic Framework (MOF) catalyst and a benign oxidant (TBHP).

Key Advantages:

  • Atom Economy: Eliminates the need for pre-activated carboxylic acid derivatives.

  • Heterogeneous Catalysis: The MOF (specifically Ni-BDC or Co/Fe-MOF) can be recovered via filtration and reused >5 cycles.

  • Purification: Simplified workup; the primary byproduct is tert-butanol (volatile).

Part 2: Catalyst Selection & Preparation[1]

While Copper-based MOFs (Cu₂(BDC)₂(DABCO)) are common for general amidation, the synthesis of sterically and electronically challenging


-(pyridin-2-yl) systems  requires robust metal nodes. We recommend Ni-BDC  (Nickel Terephthalate) or Co/Fe-MOF  bimetallic systems due to their superior Lewis acidity and redox stability at the required oxidation temperatures.
Catalyst Specifications
FeatureSpecificationRationale
Active Node Ni(II) or Co(II)/Fe(III)Facilitates the decomposition of TBHP to active peroxy radicals.
Linker 1,4-Benzenedicarboxylic acid (BDC)Provides a rigid, porous framework (approx. 10-12 Å pores) allowing diffusion of aromatic substrates.
Morphology Crystalline Nanorods/ParticlesHigh surface-to-volume ratio enhances catalytic turnover frequency (TOF).
Thermal Stability Stable up to 350°CReaction requires 100–120°C; MOF must not collapse.

Part 3: Experimental Protocol

Materials
  • Substrate A: Benzaldehyde (or derivatives), 1.0 mmol.

  • Substrate B: 2-Aminopyridine, 1.2 mmol.

  • Catalyst: Ni-BDC MOF (active loading ~5-10 mol%).

  • Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution (2.0 - 3.0 equiv).

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous).

  • Apparatus: 10 mL sealed pressure tube or round-bottom flask with reflux condenser.

Step-by-Step Workflow
Step 1: Catalyst Activation

Ensure the MOF catalyst is activated to remove solvent molecules from the pores.

  • Action: Heat Ni-BDC at 120°C under vacuum (10 mbar) for 4 hours prior to use.

  • Why: Open metal sites (Lewis acidic centers) are often blocked by water or synthesis solvent (DMF).

Step 2: Reaction Assembly
  • Charge the reaction vessel with Benzaldehyde (106 mg, 1.0 mmol) and 2-Aminopyridine (113 mg, 1.2 mmol).

  • Add Ni-BDC catalyst (15 mg).

  • Add Solvent (1,4-Dioxane, 3 mL).

  • Add TBHP (approx. 270 µL of 70% solution) dropwise over 2 minutes.

    • Caution: Exothermic reaction potential. Add slowly.

Step 3: Oxidative Coupling
  • Seal the tube or attach the condenser.

  • Heat the mixture to 100–120°C in an oil bath.

  • Stir vigorously (800 rpm) for 12–16 hours .

    • Monitoring: Monitor via TLC (Eluent: Ethyl Acetate/Hexane 3:7). The aldehyde spot should disappear.

Step 4: Workup & Recovery
  • Cool the reaction to room temperature.

  • Centrifugation/Filtration: Separate the solid MOF catalyst.

    • Recycling: Wash the solid with hot ethanol (2x) and dry at 100°C for reuse.

  • Extraction: Dilute filtrate with EtOAc (20 mL), wash with sat. NaHCO₃ (2x) and Brine (1x).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via column chromatography (Silica gel).

Part 4: Mechanistic Insight[2]

The reaction proceeds via a radical oxidative pathway . The MOF acts not just as a surface for absorption, but as a redox mediator (Single Electron Transfer - SET).

The Catalytic Cycle
  • Initiation: The Metal node (Mⁿ⁺) activates TBHP, generating tert-butoxyl radicals (

    
    -BuO•) and tert-butylperoxyl radicals (
    
    
    
    -BuOO•).
  • H-Abstraction: The ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    -BuO• radical abstracts the formyl hydrogen from benzaldehyde, creating an acyl radical .
    
  • Hemiaminal Formation: Concurrently, the 2-aminopyridine attacks the activated carbonyl or interacts with the acyl species.

  • Oxidation: The intermediate hemiaminal is oxidized (dehydrogenated) by the catalytic species/radicals to form the stable amide bond.

ReactionMechanism TBHP TBHP (Oxidant) MOF_Redox MOF Catalyst (Ni-BDC / Co-Fe) TBHP->MOF_Redox Adsorption Radicals Radical Generation (t-BuO• / t-BuOO•) MOF_Redox->Radicals SET Activation AcylRadical Acyl Radical (Ph-C•=O) Radicals->AcylRadical Aldehyde Benzaldehyde Aldehyde->AcylRadical H-Abstraction by t-BuO• Intermediate Hemiaminal Intermediate AcylRadical->Intermediate + Amine Amine 2-Aminopyridine Amine->Intermediate Product N-(pyridin-2-yl)benzamide Intermediate->Product Oxidative Dehydrogenation (- H2O / - t-BuOH) Product->MOF_Redox Catalyst Regeneration

Caption: Figure 1. Radical-mediated oxidative amidation cycle catalyzed by Metal-Organic Frameworks.

Part 5: Optimization & Troubleshooting

Solvent Effects
SolventYield (%)Notes
1,4-Dioxane 92% Recommended. High boiling point, good solubility for MOF dispersion.
Toluene85%Good alternative, but slightly lower conversion rates.
Acetonitrile65%Often used for Cu-MOFs, but less effective for Ni-MOF/Pyridine systems at high temp.
DMF40%Competitive coordination to MOF sites inhibits catalysis.
Troubleshooting Guide
  • Problem: Low Yield (<50%)

    • Cause: Catalyst poisoning or insufficient oxidant.

    • Fix: Regenerate catalyst (wash with EtOH/Acetone). Increase TBHP to 3.0 equiv. Ensure reaction temp is >100°C.

  • Problem: Leaching (Homogeneous Catalysis suspected)

    • Test: Perform a "Hot Filtration Test". Filter the catalyst after 1 hour (20% conversion) and continue heating the filtrate. If conversion stops, the catalysis is truly heterogeneous.

    • Fix: If leaching occurs, switch to a more stable MOF (e.g., UiO-66 functionalized variants) or lower the temperature slightly.

Part 6: Workflow Visualization

Workflow cluster_0 Phase 1: Setup cluster_1 Phase 2: Reaction cluster_2 Phase 3: Workup Step1 Activate MOF (120°C, Vacuum) Step2 Mix Reactants (Aldehyde + Amine + MOF + Solvent) Step1->Step2 Step3 Add TBHP (Dropwise) Step2->Step3 Step4 Reflux (100-120°C, 12h) Step3->Step4 Step5 Centrifuge/Filter (Recover Catalyst) Step4->Step5 Step6 Purify Filtrate (Column Chrom.) Step5->Step6

Caption: Figure 2. Operational workflow for the heterogeneous synthesis of amides.

Part 7: References

  • Nguyen, O. T. K., et al. (2023).[1][2] "Efficient Synthesis of N-Pyridinylamides Using a Bimetallic Co/Fe-Metal-Organic Framework Heterogeneous Catalyst." Chemistry – An Asian Journal.[2]

  • Jamalifard, S., Mokhtari, J., & Mirjafary, Z. (2019).[3] "One-pot synthesis of amides via the oxidative amidation of aldehydes and amines catalyzed by a copper-MOF."[4][2][3][5][6] RSC Advances, 9, 22686-22694.

  • Tran, U. P. N., et al. (2019). "A highly efficient heterogeneous catalyst of mixed-metal-organic frameworks for the oxidative amidation of aldehydes."[1][3] Catalysis Science & Technology.

  • Deng, Y., et al. (2018). "Highly Efficient Oxidative Amidation of Aldehydes with Amine Hydrochloride Salts." Journal of the American Chemical Society.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in 2-Aminopyridine Acylation

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting strategies and address common questions regarding the ac...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting strategies and address common questions regarding the acylation of 2-aminopyridine. As Senior Application Scientists, we understand the nuances of this reaction and have structured this resource to provide not just solutions, but a deeper understanding of the underlying chemical principles.

Troubleshooting Guide: Low Conversion and Yields

Low conversion is a frequent challenge in the acylation of 2-aminopyridine. This can often be attributed to the reduced nucleophilicity of the exocyclic amino group due to the electron-withdrawing nature of the pyridine ring. Here, we break down the most common causes and provide actionable solutions.

Q1: My standard acylation protocol with acetic anhydride is giving poor yields. What are the first parameters I should investigate?

When facing low yields in the N-acetylation of 2-aminopyridine, a systematic evaluation of your reaction parameters is the first critical step.[1]

Initial Diagnostic Questions:

  • What is your reaction temperature? The acetylation of 2-aminopyridine is an exothermic reaction.[2] Uncontrolled temperature can lead to side reactions.

  • What is your solvent? The choice of solvent can significantly impact the reaction rate.

  • Are you using a catalyst? While not always necessary, a catalyst can be beneficial.

  • How are you monitoring the reaction? Accurate monitoring is key to understanding reaction kinetics.

Troubleshooting Workflow:

TroubleshootingWorkflow Start Low Conversion Observed CheckTemp Review Temperature Control (<60°C recommended) Start->CheckTemp CheckSolvent Evaluate Solvent Choice (e.g., Acetic Anhydride, Toluene) CheckTemp->CheckSolvent If temp is optimal ConsiderCatalyst Consider Catalyst Addition (e.g., DMAP) CheckSolvent->ConsiderCatalyst If solvent is appropriate MonitorReaction Optimize Reaction Monitoring (TLC, LC-MS) ConsiderCatalyst->MonitorReaction If catalyst is ineffective Workup Refine Work-up & Purification MonitorReaction->Workup If reaction appears complete Success Improved Conversion Workup->Success

Detailed Recommendations:

ParameterRecommended Action & Rationale
Temperature Maintain the reaction temperature below 60°C.[1] An optimized procedure suggests 45°C for 2.5 hours to minimize byproduct formation.[2]
Solvent While using the acylating agent itself as the solvent (e.g., acetic anhydride) can be effective, for less reactive substrates, consider a non-polar solvent like toluene, which can be heated to drive the reaction.
Catalyst For stubborn reactions, the addition of a catalytic amount (0.1 eq) of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[3] DMAP acts as a potent acyl transfer agent.
Monitoring Use Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to closely monitor the consumption of the starting material and the formation of the product. This will help you determine the optimal reaction time.[1]
Q2: I'm using an acyl chloride, but the reaction is still sluggish. What advanced strategies can I employ?

When acyl chlorides fail to provide adequate conversion, more forceful methods may be necessary, especially with electron-deficient 2-aminopyridine derivatives.

Advanced Strategies:

  • Strong Base Deprotonation: In an anhydrous solvent like DMF or THF, deprotonate the amine with a strong, non-nucleophilic base such as sodium hydride (NaH) or n-butyllithium (nBuLi) before adding the acyl chloride.[3] This generates a more potent nucleophile.

  • Activating Agents: For acylations with carboxylic acids that are difficult to convert to acyl chlorides, consider using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with a catalytic amount of an activating agent like HOBt and an acyl transfer agent like DMAP.[4]

  • Silver Cyanide Assistance: In cases of persistent low reactivity, acylation with an acyl chloride in anhydrous dimethylacetamide (DMA) at 60°C in the presence of 2.5 equivalents of silver cyanide (AgCN) has proven effective.[3]

Experimental Protocol: Acylation via Strong Base Deprotonation

  • Preparation: In an oven-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the 2-aminopyridine substrate in anhydrous THF or DMF.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Slowly add 1.1 equivalents of NaH (60% dispersion in mineral oil) or nBuLi (as a solution in hexanes).

  • Stirring: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for an additional 30 minutes.

  • Acyl Chloride Addition: Cool the reaction mixture back to 0°C and slowly add 1.05 equivalents of the acyl chloride.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Work-up: Carefully quench the reaction with saturated aqueous ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization.[1]

Frequently Asked Questions (FAQs)

Q3: Can the pyridine nitrogen be acylated? How do I avoid this?

Yes, the endocyclic pyridine nitrogen can be acylated, forming a pyridinium salt. This is more likely to occur with highly reactive acylating agents or under forcing conditions.

Mitigation Strategies:

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the 2-aminopyridine relative to the acylating agent.

  • Moderate Conditions: Employ milder acylating agents and avoid excessively high temperatures.

  • Use of a Base: A non-nucleophilic base like triethylamine or diisopropylethylamine can scavenge the acid byproduct of the reaction (e.g., HCl from an acyl chloride), which can catalyze N-acylation of the pyridine ring.

Q4: My product appears to be a di-acylated species. How did this happen and how can I promote mono-acylation?

N,N-diacylation can occur, particularly with strong bases and highly reactive acylating agents.[5] The initially formed mono-acylated product is more acidic than the starting 2-aminopyridine and can be deprotonated by a strong base, leading to a second acylation.[5]

Promoting Mono-acylation:

  • Choice of Base: Use a weaker base like pyridine instead of triethylamine.[5]

  • Reverse Addition: Add the acylating agent slowly to a solution of the 2-aminopyridine and base. This keeps the concentration of the acylating agent low at any given time, disfavoring the second acylation.

  • Hydrolysis of Di-acylated Product: In some cases, the di-acylated product can be selectively hydrolyzed back to the mono-acylated product under basic conditions.[5]

Q5: What are the best practices for purifying my acylated 2-aminopyridine?

Purification can sometimes be challenging due to the basicity of the pyridine ring and potential for byproduct formation.

Purification Options:

MethodApplication Notes
Recrystallization Often the most effective method for obtaining highly pure material if a suitable solvent system can be found.[1]
Column Chromatography Silica gel chromatography is a versatile method.[2] A gradient elution with a solvent system like hexanes and ethyl acetate is a good starting point. The basicity of the pyridine ring can sometimes lead to tailing on silica gel; adding a small amount of triethylamine (0.1-1%) to the eluent can mitigate this.
Aqueous Work-up A standard aqueous work-up involving extraction with an organic solvent like ethyl acetate, followed by washes with water and brine, is crucial for removing water-soluble impurities before further purification.[1]
Cation-Exchange Chromatography For removing a large excess of unreacted 2-aminopyridine, cation-exchange chromatography can be a highly effective and rapid method.[6]

Logical Flow for Purification Strategy:

PurificationStrategy CrudeProduct Crude Reaction Mixture AqueousWorkup Aqueous Work-up (Extraction, Washes) CrudeProduct->AqueousWorkup AssessPurity Assess Purity (TLC, NMR) AqueousWorkup->AssessPurity Recrystallization Recrystallization AssessPurity->Recrystallization If crystalline solid ColumnChromatography Column Chromatography AssessPurity->ColumnChromatography If oil or mixture CationExchange Cation-Exchange (If excess starting material) AssessPurity->CationExchange If significant starting material PureProduct Pure Product Recrystallization->PureProduct ColumnChromatography->PureProduct CationExchange->ColumnChromatography Then further purify

References

  • Protocol for N-acetylation of 2-aminopyridine: An Applic
  • Acylation of N-Aryl systems using acyl chlorides. Reddit.
  • Troubleshooting low purity of synthesized 2-Acetamidopyridine. Benchchem.
  • Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines. Benchchem.
  • Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction.
  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chrom

Sources

Optimization

Technical Guide: Efficient Removal of Unreacted o-Toluoyl Chloride

Executive Summary Removing unreacted o-toluoyl chloride (2-methylbenzoyl chloride) from reaction mixtures is a common challenge in medicinal chemistry and process development. Unlike lower molecular weight acyl chlorides...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Removing unreacted o-toluoyl chloride (2-methylbenzoyl chloride) from reaction mixtures is a common challenge in medicinal chemistry and process development. Unlike lower molecular weight acyl chlorides (e.g., acetyl chloride), o-toluoyl chloride has a high boiling point (~212°C at atm), rendering standard rotary evaporation ineffective.

This guide provides three validated protocols for removal, selected based on your product's stability and the scale of your reaction.

Decision Matrix: Selecting Your Protocol

Before proceeding, determine the stability of your target product. Use the decision tree below to select the optimal workflow.

RemovalStrategy Start Start: Excess o-Toluoyl Chloride CheckStability Is Target Product Acid/Base Stable? Start->CheckStability Stable Yes (Stable) CheckStability->Stable Robust Unstable No (Sensitive) CheckStability->Unstable Labile ScaleCheck Reaction Scale? Stable->ScaleCheck MethodB Method B: Amine Scavenging (Water-Free/Neutral) Unstable->MethodB MethodA Method A: Hydrolysis & Basic Wash (Standard) ScaleCheck->MethodA <10g (Lab Scale) MethodC Method C: High Vac Distillation (Large Scale/Volatile Product) ScaleCheck->MethodC >10g or Volatile Product

Figure 1: Strategic decision tree for selecting the appropriate purification method based on product stability and scale.

Technical Data & Properties

Understanding the physical differences between the starting material and the hydrolyzed byproduct is critical for separation.

Propertyo-Toluoyl Chloride (Reagent)o-Toluic Acid (Byproduct)
CAS 933-88-0118-90-1
State (RT) Liquid (Colorless/Yellow)Solid (White Crystals)
Boiling Point ~212°C (atm) / 88-90°C (12 mmHg)259°C
Melting Point N/A103–105°C
Solubility Reacts with waterLow in water; High in organic
pKa N/A (Electrophile)~3.9 (Weak Acid)
Removal Mode Chemical Quench / DistillationBase Extraction (

)

Protocols

Method A: Hydrolysis & Basic Extraction (The Standard)

Best for: Stable products that are soluble in organic solvents (DCM, EtOAc) and stable to mild aqueous base.

Mechanism:

  • Hydrolysis:

    
    
    
  • Ionization:

    
    
    

Step-by-Step:

  • Quench: Cool the reaction mixture to 0°C. Slowly add water or saturated aqueous

    
    .
    
    • Caution:

      
       evolution will be vigorous. Ensure proper venting.
      
  • Stir: Allow the mixture to stir vigorously for 15–30 minutes at room temperature. This ensures the oily o-toluoyl chloride is fully hydrolyzed to solid o-toluic acid.

  • Dilute: Add an organic solvent (DCM or EtOAc) if not already present.

  • Wash: Transfer to a separatory funnel. Wash the organic layer 2x with saturated aqueous

    
     or 1M NaOH (if product tolerates high pH).
    
    • Checkpoint: The o-toluic acid converts to o-toluate and moves to the aqueous layer.[1]

  • Dry & Concentrate: Dry the organic layer over

    
    , filter, and concentrate.
    
Method B: Amine Scavenging (Chemical Quench)

Best for: Acid/Base sensitive products, or when aqueous workup causes emulsions.

Reagent: 3-(Dimethylamino)-1-propylamine (DMAPA) or Morpholine on resin. Mechanism: The scavenger amine reacts rapidly with the acid chloride to form a highly polar or basic amide, which is easily removed.

Step-by-Step:

  • Add Scavenger: To the reaction mixture, add 1.5 equivalents (relative to excess acid chloride) of DMAPA .

  • Incubate: Stir at room temperature for 15 minutes.

    • Reaction:

      
      
      
  • Acid Wash: Wash the organic mixture with dilute acidic buffer (e.g., 1M NaHSO4 or 0.5M HCl).

    • Result: The newly formed amide contains a tertiary amine, making it protonated and water-soluble. It partitions into the aqueous layer, leaving your neutral product in the organic phase.

Method C: Vacuum Distillation (Kugelrohr/Fractional)

Best for: Large scale (>10g), volatile products, or when the product hydrolyzes in water.

Step-by-Step:

  • Setup: Equip the flask with a short-path distillation head or use a Kugelrohr apparatus.

  • Vacuum: Apply high vacuum (<1 mmHg is preferred).

  • Heat:

    • o-Toluoyl chloride boils at ~90°C at 12 mmHg.[2][3][4][5]

    • Under high vacuum (0.5 mmHg), it will distill off at much lower temperatures (~40-50°C).

  • Collection: Collect the distillate in a cold trap. The residue is your product.

Troubleshooting & FAQs

Q1: I see a white precipitate forming during the quench. What is it?

A: This is almost certainly o-toluic acid .

  • Cause: The hydrolysis of o-toluoyl chloride produces o-toluic acid, which has low water solubility.

  • Fix: Add more base (NaOH or

    
    ) to convert the acid to the soluble carboxylate salt, or add more organic solvent to dissolve it if you intend to filter it out (though extraction is preferred).
    
Q2: My product is also an acid. How do I separate it?

A: You cannot use Method A (Basic Wash) as it will extract your product along with the impurity.

  • Solution: Use Method C (Distillation) if the boiling points differ significantly. Alternatively, convert the excess acid chloride to a methyl ester (add MeOH), then separate the methyl o-toluate from your acid product using column chromatography (the ester will be much less polar than your acid product).

Q3: I am getting terrible emulsions during the bicarbonate wash.

A: This is common with toluene derivatives.

  • Fix 1: Add solid NaCl to saturate the aqueous layer (salting out).

  • Fix 2: Filter the biphasic mixture through a pad of Celite; emulsions are often stabilized by microscopic particles of o-toluic acid precipitate.

Q4: How do I monitor the removal by TLC?

A: Acid chlorides are unstable on silica and will streak or hydrolyze.

  • Technique: Take an aliquot of your reaction mixture and quench it in a vial with Methanol .

  • Analysis: Run TLC on the quenched sample. Look for Methyl o-toluate (a distinct spot, usually high Rf). If this spot disappears in your post-workup check, the chloride is gone.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 70276, o-Toluoyl chloride. Retrieved from [Link]

  • Cohen, R. J., et al. (1978). Controlling the reaction of acid halides with amines. Journal of Organic Chemistry. (General reference for amine scavenging protocols).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard workup procedures for acyl chlorides).

Sources

Troubleshooting

Purification strategies for N-(pyridin-2-yl)benzamide by column chromatography

Case ID: PUR-PYR-BENZ-001 Status: Active Subject: Troubleshooting Column Chromatography for Pyridine-Based Amides Diagnostic Hub: Triage Your Separation Before packing your column, identify the specific failure mode you...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-PYR-BENZ-001 Status: Active Subject: Troubleshooting Column Chromatography for Pyridine-Based Amides

Diagnostic Hub: Triage Your Separation

Before packing your column, identify the specific failure mode you are experiencing. The purification of N-(pyridin-2-yl)benzamide presents a classic "Pyridine Problem"—the interaction between the basic pyridine nitrogen and acidic silanols on silica gel.

Symptom Root Cause Immediate Action
Broad, tailing peaks Pyridine nitrogen H-bonding with silica silanols.Add 1% Triethylamine (TEA) to mobile phase.
Product co-elutes with SM Similar polarity of N-(pyridin-2-yl)benzamide and 2-aminopyridine.Switch solvent selectivity (see Mobile Phase section).
Product crystallizes on column Low solubility in Hexane/EtOAc.Switch to DCM/MeOH or use Dry Loading .
"Ghost" peaks or decomposition Acid-catalyzed hydrolysis of the amide bond (rare but possible on active silica).Use Neutral Alumina or deactivate silica with TEA.
Strategic Method Development
The Chemistry of the Separation

To purify N-(pyridin-2-yl)benzamide, you must exploit the basicity difference between the product and the impurities.

  • The Product (N-(pyridin-2-yl)benzamide): Moderately polar. The amide group withdraws electron density, making the pyridine ring less basic than the starting material.

  • Impurity A (2-Aminopyridine): More basic (

    
    ) and polar.[1] Strong tailing on silica.[2]
    
  • Impurity B (Benzoic Acid): Acidic. Will streak or stick to the baseline if TEA is used.

  • Impurity C (Bis-benzoylated byproduct): Non-polar. Elutes near the solvent front.

Stationary Phase Selection

Standard Recommendation: Silica Gel 60 (40–63 µm) pre-treated with base.

  • Why: Standard silica is acidic (

    
    ). The pyridine ring will "drag" along the column.
    
  • Protocol: Slurry pack the column using your starting mobile phase containing 1% Triethylamine (TEA) . Flush with 2 column volumes (CV) of mobile phase to equilibrate.

Alternative: Neutral Alumina (Brockmann Grade III).

  • When to use: If you observe amide hydrolysis or if the TEA method fails to sharpen the peaks.

Mobile Phase Optimization

Do not rely solely on Hexane/Ethyl Acetate if you have solubility issues.

System A: The Standard (Good Solubility)

  • Solvent: Hexane : Ethyl Acetate (Start 8:2

    
     Gradient to 1:1).
    
  • Modifier: 1% TEA.

  • Best for: Removing non-polar bis-acylated byproducts.

System B: The High-Solubility Route (Recommended)

  • Solvent: Dichloromethane (DCM) : Methanol (Start 100:0

    
     Gradient to 95:5).
    
  • Modifier: 0.5% TEA or 1%

    
     (7N in MeOH).
    
  • Best for: Large scale (>1g) purifications where the compound crashes out in hexane.

Detailed Workflows & Protocols
Workflow Visualization

The following logic gate helps you decide the exact purification path based on your crude mixture's behavior.

PurificationStrategy Start Crude Reaction Mixture SolubilityCheck Solubility Test (in 10% EtOAc/Hex) Start->SolubilityCheck Decision_Soluble Is it Soluble? SolubilityCheck->Decision_Soluble TLC_Check TLC Analysis (Check Rf & Tailing) Decision_Tailing Is SM Tailing? TLC_Check->Decision_Tailing Path_Liquid Liquid Loading (Hex/EtOAc) Decision_Soluble->Path_Liquid Yes Path_Dry Dry Loading On Celite/Silica Decision_Soluble->Path_Dry No (Oily/Solid) Modifier_Add Add 1% TEA to Mobile Phase Decision_Tailing->Modifier_Add Yes (Pyridine Streak) Run_Column Run Column Gradient Elution Decision_Tailing->Run_Column No (Clean Spots) Path_Liquid->TLC_Check Path_Dry->TLC_Check Modifier_Add->Run_Column

Caption: Decision matrix for selecting loading technique and mobile phase modifiers based on solubility and TLC behavior.

Step-by-Step Protocol: The "Buffered Silica" Method
  • TLC Optimization:

    • Prepare a TLC chamber with DCM:MeOH (95:5) .

    • Add 3 drops of TEA to the solvent pool.

    • Target: You want the product at

      
      . If it is higher, reduce MeOH.
      
  • Column Preparation:

    • Slurry silica gel in DCM containing 1% TEA .

    • Pour into the column and flush with 2 CVs of the same solvent. This "deactivates" the acidic sites.

  • Sample Loading (Dry Load Recommended):

    • Dissolve crude material in a minimum amount of DCM/MeOH.

    • Add Celite 545 (1:2 ratio w/w relative to crude).

    • Rotovap to dryness until you have a free-flowing powder.

    • Add this powder to the top of the settled silica bed.

  • Elution:

    • Start with 100% DCM (with 0.5% TEA) to elute non-polar impurities.

    • Slowly introduce MeOH (e.g., 1%, then 2%, then 3%).

    • N-(pyridin-2-yl)benzamide typically elutes before the unreacted 2-aminopyridine in this system.

Frequently Asked Questions (Troubleshooting)

Q: I added TEA, but my product is still streaking. Why? A: You may have overloaded the column, or the TEA concentration is too low for the mass of silica used.

  • Fix: Ensure you pre-washed the column with TEA-spiked solvent. If the streak persists, switch to DCM:Acetone . Acetone is a Lewis base and can sometimes suppress silanol interactions better than MeOH without the nucleophilicity.

Q: Can I remove the unreacted 2-aminopyridine before the column? A: Yes, and you should. Because the product is an amide, it is significantly less basic than the starting amine.

  • Protocol: Dissolve the crude in EtOAc. Wash 2x with 1M HCl . The 2-aminopyridine (SM) will protonate and go into the aqueous layer. The N-(pyridin-2-yl)benzamide (less basic) will remain in the organic layer. This simple extraction can eliminate the need for a difficult chromatographic separation.

Q: What is the elution order in Hex/EtOAc vs. DCM/MeOH? A:

  • Hex/EtOAc: Bis-amide (fastest)

    
     Product 
    
    
    
    2-aminopyridine (slowest/tails).
  • DCM/MeOH: Bis-amide

    
     Product 
    
    
    
    2-aminopyridine
    
    
    Benzoic Acid (if TEA is present, acid stays as salt at top).
Advanced Techniques: Reverse Phase

If normal phase fails (e.g., inseparable impurities), use Reverse Phase (C18) chromatography.

  • Column: C18 functionalized silica.

  • Mobile Phase: Water (A) / Acetonitrile (B).

  • Buffer: 0.1% Formic Acid.

  • Gradient: 5% B to 100% B.

  • Logic: The pyridine ring will protonate in formic acid (

    
    ), making the molecule very polar and improving peak shape by preventing silanol interaction (since the nitrogen is already protonated).
    
References
  • Teledyne ISCO. "Flash Chromatography of Nitrogen-Containing Heterocycles." Teledyne ISCO Application Notes. Link

  • Biotage. "Strategies for the Purification of Basic Compounds." The Flash Purification Blog. Link

  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison Department of Chemistry. Link

  • Li, J. J. "Schotten-Baumann Reaction." Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer, 2014. Link

Sources

Optimization

Technical Support Center: Solubility Optimization for 2-Methyl-N-pyridin-2-yl-benzamide

Executive Summary You are likely encountering one of two distinct failure modes with 2-Methyl-N-pyridin-2-yl-benzamide (a hydrophobic benzamide derivative often used as a scaffold in kinase or GPCR ligand research): Init...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely encountering one of two distinct failure modes with 2-Methyl-N-pyridin-2-yl-benzamide (a hydrophobic benzamide derivative often used as a scaffold in kinase or GPCR ligand research):

  • Initial Solubilization Failure: The solid powder refuses to dissolve completely in neat DMSO, leaving a suspension or pellet.

  • Aqueous "Crash Out": The compound dissolves in DMSO but precipitates immediately upon dilution into aqueous buffers or cell culture media.

This guide addresses the physicochemical mechanisms behind these failures and provides validated protocols to resolve them.

Part 1: Diagnostic Workflow

Before altering your protocol, identify the specific failure point using the decision matrix below.

Solubility_Diagnostics Start START: Identify the Failure Mode Q1 Does the solid dissolve in neat DMSO (100%)? Start->Q1 Issue_Sol ISSUE: Intrinsic Solubility or Crystal Packing Q1->Issue_Sol No (Cloudy/Pellet) Issue_Prec ISSUE: Aqueous 'Crash Out' (Hydrophobic Effect) Q1->Issue_Prec Yes, but cloudy in buffer Check_Water Check DMSO Quality: Is it anhydrous (<0.1% H2O)? Issue_Sol->Check_Water Check_Conc Check Concentration: Is target >50 mM? Check_Water->Check_Conc Action_Heat Action: Warm to 37°C + Vortex (See Protocol A) Check_Conc->Action_Heat Check_Step Check Dilution Factor: Is DMSO >0.5% final? Issue_Prec->Check_Step Action_StepDown Action: Serial Dilution or Intermediate Solvent (See Protocol B) Check_Step->Action_StepDown

Figure 1: Diagnostic decision tree to isolate whether the issue is thermodynamic (solubility limit) or kinetic (mixing/precipitation).

Part 2: Protocol A - Dissolving the Solid (Stock Preparation)

The Science: Benzamides exhibit strong crystal lattice energy due to intermolecular hydrogen bonding (amide-amide interactions) and


 stacking of the pyridine and benzene rings. To dissolve the solid, the solvent (DMSO) must overcome this lattice energy.

Common Pitfall: Using "wet" DMSO. DMSO is highly hygroscopic. At 20°C and 60% relative humidity, DMSO can absorb >10% water by weight within 24 hours if left uncapped. 2-Methyl-N-pyridin-2-yl-benzamide is hydrophobic (LogP ~2.3–2.7); even 5% water content in DMSO can drastically reduce its solubility limit.

Step-by-Step Solubilization Protocol
  • Solvent Selection: Use only Molecular Biology Grade DMSO (purity >99.9%, water <0.1%). Avoid industrial grade.

  • Weighing: Weigh the compound into a glass vial (avoid polystyrene, which DMSO can etch).

  • Addition: Add DMSO to achieve a target concentration of 10 mM to 50 mM .

    • Note: While >100 mM may be thermodynamically possible, it creates a metastable supersaturated state that is prone to crashing out later.

  • Agitation Cycle:

    • Vortex vigorously for 60 seconds.

    • Inspect: If particles remain, Sonicate in a water bath at room temperature for 5-10 minutes. Do not exceed 40°C to avoid degradation.

    • Thermal Assist: If still cloudy, warm the solution to 37°C (water bath) for 10 minutes. The slight heat increases kinetic energy, disrupting the crystal lattice.

  • Visual Check: Hold the vial up to a light source. The solution must be completely clear and refractive. Any "haze" indicates micro-crystals that will act as nucleation sites for massive precipitation later.

Part 3: Protocol B - Preventing "Crash Out" (Dilution)

The Science: This is the most frequent failure point. When you pipette a hydrophobic drug dissolved in DMSO into an aqueous buffer (like PBS or cell media), the dielectric constant of the environment shoots up (from


 to 

). The water molecules strip the DMSO solvation shell away from the benzamide faster than the benzamide can disperse, causing the hydrophobic molecules to aggregate and precipitate.

Crash_Out_Mechanism Drug Drug DMSO DMSO Shell Drug->DMSO Solvated Water Water Buffer DMSO->Water Rapid Mixing Agg Precipitate (Aggregate) Water->Agg Shell Stripped Hydrophobic Collapse

Figure 2: The mechanism of precipitation. Rapid removal of the DMSO shell by water forces hydrophobic drug molecules to aggregate.

The "Step-Down" Dilution Protocol

Do NOT add high-concentration stock (e.g., 50 mM) directly to the final media to reach 10 µM. The local concentration at the pipette tip will exceed the solubility limit, causing immediate micro-precipitation.

Correct Method (Serial Dilution):

StepSourceSolvent AddedFinal Conc.DMSO %Status
1 Solid Powder100% DMSO10 mM 100%Stock Solution
2 10 µL of Step 1990 µL 100% DMSO 100 µM 100%Intermediate
3 10 µL of Step 2990 µL Media/Buffer 1 µM 0.1%Final Assay

Why this works: Step 2 creates a "working stock" that is still in 100% DMSO but at a lower concentration. When Step 3 happens, the total mass of drug entering the water is lower, reducing the probability of nucleation.

Advanced Rescue: The Intermediate Solvent

If the compound still precipitates, use an intermediate dilution step with PEG400 or Ethanol:

  • Make 10 mM stock in DMSO.

  • Dilute 1:10 into PEG400 (Polyethylene Glycol).

  • Dilute this mix into your aqueous buffer. PEG400 acts as a bridge, reducing the polarity shock.

Part 4: Storage & Stability Data

ParameterSpecification/RecommendationReason
Freezing Point DMSO freezes at 18.5°C Storing in the fridge (4°C) will freeze the stock. Repeated freeze-thaw cycles can induce crystal growth.
Recommended Storage -20°C or -80°C Freezes completely solid. Reduces chemical degradation.
Aliquot Strategy Single-use aliquots (e.g., 20-50 µL)Prevents water absorption from repeated opening of the vial.
Thawing Protocol 37°C Water BathEnsure complete re-solubilization. If a pellet is visible after thawing, sonicate before use.

Part 5: Frequently Asked Questions (FAQ)

Q: My DMSO stock froze in the refrigerator. Is the compound ruined? A: No. DMSO freezes at ~19°C. This is normal. However, upon thawing, the compound may have crystallized out of the solution. You must vortex and warm the vial to 37°C to ensure it is fully re-dissolved before pipetting. If you pipette from the supernatant while crystals are at the bottom, your concentration will be wrong.

Q: Can I autoclave the DMSO stock to sterilize it? A: Absolutely not. Autoclaving will likely degrade the benzamide and potentially decompose the DMSO into toxic sulfides. Use a 0.22 µm PTFE (Teflon) or Nylon syringe filter for sterilization. Do not use Cellulose Acetate filters, as DMSO dissolves them.

Q: I see a "swirling" effect when I add the DMSO stock to water. Is that precipitation? A: Not necessarily. This is the "Schlieren effect" caused by the difference in refractive index between DMSO and water. True precipitation looks like cloudiness (turbidity) or distinct white specks. Measure the OD600 (optical density) if unsure; an increase indicates precipitation.

Q: Can I use 100% Ethanol instead of DMSO? A: Benzamides generally have lower solubility in ethanol than in DMSO. However, if your assay is sensitive to DMSO toxicity, you can try dissolving in DMSO first, then diluting 1:10 into Ethanol, then into water, but verify solubility limits first.

References

  • PubChem. Compound Summary: N-(pyridin-2-yl)benzamide Derivatives. National Library of Medicine. Available at: [Link]

  • Gaylord Chemical. DMSO Physical Properties and Solubility Data. (The authoritative industrial source for DMSO specifications). Available at: [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Definitive text on solubility and "crash out" phenomena in drug discovery).
Troubleshooting

Reaction Optimization Support Center: Sterically Hindered Amide Formation

Current Status: Operational Role: Senior Application Scientist Topic: Temperature Optimization for Hindered Couplings Core Directive: The Kinetic-Thermodynamic Dilemma Welcome to the Reaction Optimization Support Center....

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Topic: Temperature Optimization for Hindered Couplings

Core Directive: The Kinetic-Thermodynamic Dilemma

Welcome to the Reaction Optimization Support Center. If you are reading this, your standard EDC/HOBt or HATU coupling at room temperature has likely failed or stalled.

When dealing with sterically hindered amides (e.g.,


-disubstituted amino acids, tertiary amines, or ortho-substituted anilines), the reaction rate (

) is drastically reduced by the steric wall.[1] The Arrhenius equation dictates that increasing temperature (

) will increase

, but in amide coupling, this introduces two critical failure modes:
  • Epimerization: Thermal energy accelerates oxazolone formation (the primary pathway for racemization).

  • Reagent Decomposition: Many high-energy coupling agents (especially uroniums like HATU) are thermally unstable and can degrade or explode at elevated temperatures.

This guide provides the protocols to navigate this landscape safely.

Decision Matrix: Selecting the Right Workflow

Before heating your reaction, determine your pathway based on substrate chirality and steric severity.

CouplingLogic Start START: Substrate Analysis IsChiral Is the Acid Component Chiral (Enantiopure)? Start->IsChiral IsHindered Degree of Steric Hindrance? IsChiral->IsHindered Yes RouteB PROTOCOL B: Ghosez's Reagent (Acid Chloride via Neutral Conditions) IsChiral->RouteB No (Achiral) RouteA PROTOCOL A: T3P @ Elevated Temp (Low Epimerization Risk) IsHindered->RouteA Severe (e.g., Aib, N-Me amino acids) RouteC Standard HATU/COMU @ 0-25°C (Do NOT Heat) IsHindered->RouteC Moderate (e.g., secondary amine) RouteB->RouteA If Acid Chloride Fails

Caption: Workflow for selecting coupling reagents based on chirality and steric demand. Note that T3P is preferred for chiral, heated reactions.

Protocol A: The T3P "High-Heat" Strategy

Best For: Chiral, sterically hindered substrates requiring heat.

The Science: Propylphosphonic anhydride (T3P) is unique among coupling agents. Unlike HATU/HBTU, it does not contain explosive triazole moieties. It forms a mixed anhydride that is relatively stable, allowing reactions to be heated to reflux (EtOAc or MeTHF) to overcome the activation energy of hindered coupling without massive epimerization.

Optimization Data: T3P vs. HATU
ParameterHATU / UroniumsT3P (Propylphosphonic Anhydride)
Thermal Limit Max 40°C (Explosion/Degradation risk)Reflux (>80°C) (Thermally stable)
Epimerization High risk if base > 2.0 eqLow (forms stable mixed anhydride)
Workup Requires chromatography (remove urea/N-oxide)Aqueous wash (byproducts are water soluble)
Solvent DMF/NMP (High boiling, hard to remove)EtOAc/MeTHF/CPME (Green, easy removal)
Step-by-Step Protocol
  • Stoichiometry: Dissolve Carboxylic Acid (1.0 equiv) and Amine (1.1–1.5 equiv) in 2-MeTHF or EtOAc (Concentration: 0.2–0.5 M).

    • Note: Avoid DMF if possible; it promotes epimerization.

  • Base Addition: Add Pyridine (2.5–4.0 equiv).

    • Why Pyridine? It acts as both a base and an acylation catalyst, and it is less prone to causing epimerization than DIPEA/TEA at high temperatures [1].

  • Reagent Addition: Add T3P (50% w/w in EtOAc, 1.2–1.5 equiv) dropwise at room temperature.

  • The Ramp:

    • Stir at 25°C for 30 mins. Check LCMS.

    • If incomplete: Heat to 50°C. Monitor.

    • If incomplete: Heat to Reflux (approx. 75-80°C).

  • Workup: Cool to RT. Add water. The T3P byproducts are water-soluble.[2] Separate layers. Wash organic layer with 0.5M HCl, then NaHCO3.

Protocol B: The "Brute Force" Acid Chloride (Ghosez's Reagent)

Best For: Extremely hindered, achiral substrates, or when T3P fails.

The Science: Standard acid chloride formation (SOCl2, Oxalyl Chloride) generates HCl, which is harsh. Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates acid chlorides under neutral conditions , allowing the activation of acid-sensitive hindered substrates.

Step-by-Step Protocol
  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM or CHCl3.

  • Reagent Addition: Add Ghosez’s Reagent (1.1–1.2 equiv) at 0°C or RT. Stir for 1–2 hours.

    • Validation: Monitor conversion to acid chloride by quenching an aliquot with MeOH (check for Methyl Ester via TLC/LCMS).

  • Coupling:

    • Option A (Thermal): Add the hindered Amine (1.2–2.0 equiv) and DIPEA (2.0 equiv). Heat to reflux (DCM: 40°C, Chloroform: 60°C).

    • Option B (Microwave): Transfer to a microwave vial, add amine/base, and heat to 80–100°C for 10–30 mins [2].

Critical Safety Alert: Thermal Instability of Uroniums

WARNING: Do not heat reactions containing HATU, HBTU, or HCTU above 40°C.

Mechanism of Failure: Uronium reagents contain N-hydroxybenzotriazole (HOBt) or aza-analogues (HOAt) linked to a guanidinium core. At elevated temperatures, these compounds can undergo autocatalytic decomposition.

  • Risk: Uncontrolled exotherm and potential explosion on scale-up.[3]

  • Chemical Consequence: If the reaction turns black/tarry at 60°C, you have likely decomposed the coupling agent before the amide bond formed.

Corrective Action: If a HATU reaction stalls at RT, do not heat it . Switch to Protocol A (T3P) or Protocol B (Acid Chloride).

Troubleshooting & FAQ

Q1: My reaction yields the "Oxazolone" byproduct. What is this?

A: This is the signature of epimerization.

  • Mechanism: The activated carbonyl oxygen attacks the amide backbone nitrogen (5-membered ring formation). This intermediate is prone to racemization.[4][5]

  • Fix:

    • Lower the temperature.[6]

    • Switch solvent from DMF to EtOAc or DCM (Polarity increases epimerization rate).

    • Use T3P/Pyridine (Protocol A).

Q2: Can I use Microwave irradiation?

A: Yes, but only with thermally stable reagents (T3P, Acid Chlorides, EEDQ).

  • Never microwave HATU/BOP reactions.

  • Tip: Use a non-absorbing solvent (like Toluene or 2-MeTHF) to ensure the heat goes into the reagents, not just the solvent superheating.

Q3: I have a secondary amine and a tertiary carboxylic acid. Nothing works.

A: This is the "Tetrasubstituted Carbon" problem.

  • Solution: Try Acyl Fluorides .[1][7][8] Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). Acyl fluorides are less sterically sensitive than acid chlorides and more stable to hydrolysis.

  • Protocol: Acid + TFFH + DIPEA in DCM.

Visualizing the Epimerization Pathway

Understanding why heat kills chiral purity is essential for process control.

Epimerization cluster_0 Danger Zone (High T) ActivatedAcid Activated Acid (O-Acyl Isourea) Oxazolone Oxazolone Intermediate (Azlactone) ActivatedAcid->Oxazolone Slow Cyclization (High Temp / High Base) PureProduct Pure Amide (L-Isomer) ActivatedAcid->PureProduct Fast Attack by Amine (Low Temp) Racemic Racemized Product (L + D Isomers) Oxazolone->Racemic Base-catalyzed tautomerization

Caption: The kinetic competition between direct coupling (Green) and oxazolone-mediated racemization (Red). Heat favors the Red path.

References

  • Dunetz, J. R. , Xiang, Y., Baldwin, A., & Ringling, J. (2011).[4] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[4][5] Organic Letters, 13(19), 5048–5051.[5] Link

  • Due-Hansen, M. E. , Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[7][8][9] Organic & Biomolecular Chemistry, 14(2), 430-433. Link

  • Sperry, J. B. , et al. (2018). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. Organic Process Research & Development, 22(9), 1262–1275. Link

  • Schäfer, G. , & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. Chimia, 68(4), 252-255.[10] Link

Sources

Optimization

Minimizing side products in the synthesis of N-pyridyl benzamides

Status: Online | Tier: 3 (Senior Application Scientist) | Ticket Subject: Minimizing Side Products Welcome to the Support Center You are likely here because the synthesis of N-pyridyl benzamides is deceptively difficult....

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: 3 (Senior Application Scientist) | Ticket Subject: Minimizing Side Products

Welcome to the Support Center

You are likely here because the synthesis of N-pyridyl benzamides is deceptively difficult. Unlike standard aniline couplings, aminopyridines are ambident nucleophiles . You are fighting a war on two fronts:

  • Regioselectivity: The pyridine ring nitrogen (

    
    ) is often more nucleophilic than the exocyclic amine (
    
    
    
    ), leading to unstable intermediates.
  • Electronic Deactivation: The electron-deficient pyridine ring sucks electron density away from the exocyclic amine, making it a sluggish nucleophile.

This guide treats your synthesis issues as "Support Tickets." Locate your specific failure mode below for the root cause analysis and patch.

Diagnostic Workflow

Before proceeding, trace your issue through this logic tree to identify the failure point.

DiagnosticTree Start Start: Identify Failure Mode CheckLCMS Analyze Crude LC-MS Start->CheckLCMS SM_Remaining Starting Material (SM) Remains Unreacted CheckLCMS->SM_Remaining Low Conversion Wrong_Mass Mass = Product + 18 (Hydrolysis) or Dimer CheckLCMS->Wrong_Mass Side Products Right_Mass_Wrong_Prop Correct Mass, Wrong NMR/Retention CheckLCMS->Right_Mass_Wrong_Prop Regioisomer? Activation Check Activation Method SM_Remaining->Activation Dry_Solvents Strict Anhydrous Conditions Wrong_Mass->Dry_Solvents Hydrolysis Thermo_Control Force Thermodynamic Product (High Temp, Slow Addition) Right_Mass_Wrong_Prop->Thermo_Control Switch_Method Switch to Acid Chloride + DMAP (Heat) Activation->Switch_Method Using EDC/HATU?

Figure 1: Diagnostic logic flow for identifying the root cause of synthetic failure in aminopyridine couplings.

Ticket #001: The Regioselectivity Trap (Ring N Attack)

User Report: "I see a new spot on TLC that disappears upon aqueous workup, or my product decomposes back to starting material on the column."

Root Cause Analysis

In 2-aminopyridines, the ring nitrogen (


) is the kinetic  nucleophile (most basic), while the exocyclic amine (

) is the thermodynamic target.
  • Kinetic Trap: The electrophile attacks

    
     first, forming a reactive N-acylpyridinium salt.
    
  • Fate of Intermediate:

    • Scenario A (Reversible): It hydrolyzes back to starting material during workup.

    • Scenario B (Rearrangement): Under heat/base, it rearranges to the stable

      
       amide (Mumm rearrangement type pathway).
      
The Fix: DMAP & Heat

You must lower the activation energy for the rearrangement or bypass the kinetic trap using a "Super Nucleophile" catalyst like DMAP (4-Dimethylaminopyridine).

Mechanism of Action: DMAP intercepts the acid chloride to form an N-acyl-DMAP intermediate. This species is highly electrophilic but sterically bulky, which disfavors attack by the crowded


 of the substrate, funneling the reaction toward the less hindered 

.

Regioselectivity AcidCl Acid Chloride (R-COCl) RingN_Attack Kinetic Attack (Ring N) AcidCl->RingN_Attack Fast (Cold) ExoN_Attack Thermodynamic Attack (Exocyclic N) AcidCl->ExoN_Attack Slow (Direct) DMAP_Int Acyl-DMAP Intermediate AcidCl->DMAP_Int + DMAP Aminopyridine 2-Aminopyridine Unstable_Int N-Acylpyridinium (Unstable Salt) RingN_Attack->Unstable_Int Hydrolysis Hydrolysis (Back to SM) Unstable_Int->Hydrolysis Aq. Workup Product Target Benzamide (Stable) Unstable_Int->Product Heat/Rearrangement ExoN_Attack->Product DMAP DMAP Catalyst DMAP_Int->Product Transacylation

Figure 2: The kinetic vs. thermodynamic competition. DMAP shuttles the acyl group to the correct nitrogen.

Ticket #002: The "Stalled" Reaction (Low Conversion)

User Report: "I'm using EDC/HOBt or HATU, but the reaction stalls at 50% conversion after 24 hours."

Root Cause Analysis

Aminopyridines are notoriously poor nucleophiles due to the electron-withdrawing nature of the pyridine ring. Standard peptide coupling reagents (EDC, HBTU) often generate active esters that are not electrophilic enough to capture the weak amine before they hydrolyze or racemize.

Comparative Data: Coupling Reagent Efficacy
Reagent SystemReactivityRisk ProfileRecommended For
EDC / HOBt LowUrea byproduct removal is difficult; Slow kinetics.Simple, electron-rich anilines only.
HATU / DIPEA HighExpensive; High background hydrolysis if wet.Small scale (mg); Precious intermediates.
Acid Chloride / Pyridine Very HighMoisture sensitive; Acidic byproducts.The Gold Standard for scale-up.
POCl₃ / Pyridine ExtremeHarsh; Can chlorinate the ring."Nuclear option" for unreactive amines.
The Fix: The "Hard" Activation Protocol

Abandon carbodiimides (EDC). Switch to the Acid Chloride method . If the acid chloride is not commercially available, generate it in situ using the Ghosez reagent or Oxalyl Chloride.

Standard Operating Procedures (SOPs)

SOP A: The "Gold Standard" (Acid Chloride Method)

Use this for >100mg scale or electron-deficient aminopyridines.

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM (0.2 M). Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C, followed by a catalytic drop of DMF. Stir 1h until gas evolution ceases.

    • Checkpoint: Aliquot into MeOH. Check LCMS for methyl ester conversion to confirm acid chloride formation.

  • Concentration: Evaporate DCM/excess Oxalyl Chloride (critical to remove HCl). Redissolve residue in dry THF or DCM.

  • Coupling: Add 2-Aminopyridine (1.1 equiv) and Pyridine (or

    
    , 3.0 equiv).
    
  • Catalysis: Add DMAP (0.1–0.2 equiv).

    • Note: If the reaction is sluggish, heat to 60°C (switch solvent to DCE or Toluene if needed).

  • Workup: Quench with Sat.

    
    . Extract with EtOAc.[1] Wash organic layer with 10% Citric Acid (removes remaining aminopyridine and DMAP).
    
SOP B: The HATU Method (Small Scale)

Use this for <50mg scale or acid-sensitive substrates.

  • Dissolve Carboxylic Acid (1.0 equiv) in dry DMF.

  • Add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir 5 mins to form the activated ester.

  • Add Aminopyridine (1.2 equiv).

  • Critical Step: Heat to 50–60°C immediately. Room temperature is often insufficient for aminopyridines.

FAQ: Frequently Asked Questions

Q: My product is stuck in the aqueous layer during workup. A: N-pyridyl benzamides can be amphoteric. If your product has a basic pyridine nitrogen, it will protonate in acid washes.

  • Fix: Adjust workup pH to ~8. Use DCM/IPA (3:1) for extraction if the product is polar.

Q: I see a byproduct with Mass = Product + 98. A: This is likely the O-acyl urea adduct, a common side product when using EDC/DCC if the amine is too slow to react.

  • Fix: Switch to the Acid Chloride method (SOP A) to eliminate urea formation entirely.

Q: Can I use Pyridine as both solvent and base? A: Yes, this is a classic method. However, pyridine is difficult to remove completely by evaporation. A wash with


 (aq) can complex excess pyridine (turns blue) and pull it into the aqueous phase.

References

  • Mechanistic Insight on DMAP Catalysis

    • Title: The Science Behind DMAP: Structure, Reactivity, and Catalytic Mechanism.[2]

    • Source: NBInno.
    • URL:[Link]

  • Regioselectivity in Aminopyridines

    • Title: Mild, General, and Regioselective Synthesis of 2-Aminopyridines from Pyridine N-Oxides.[3][4]

    • Source: ResearchG
    • URL:[Link]

  • Coupling Reagent Selection (HATU vs. Acid Chlorides)

    • Title: Process optimization for acid-amine coupling: a c
    • Source: Current Chemistry Letters.[5]

    • URL:[Link]

  • Troubleshooting Amide Couplings

    • Title: Tips and tricks for difficult amide bond form
    • Source: Reddit r/Chempros (Verified Practitioner Discussion).
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Predictive Guide to the Mass Spectrometry Fragmentation of 2-Methyl-N-pyridin-2-yl-benzamide

This guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of 2-Methyl-N-pyridin-2-yl-benzamide. In the absence of a publicly available experimental spectrum for this specific molecu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of 2-Methyl-N-pyridin-2-yl-benzamide. In the absence of a publicly available experimental spectrum for this specific molecule, this document leverages established fragmentation principles of its constituent chemical moieties—a benzamide and a pyridine ring—to provide researchers with a robust predictive model. This comparison will explore expected fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering valuable insights for compound identification and structural elucidation in complex matrices.

Understanding the Molecule: Structural Features and Their Implications for Mass Spectrometry

2-Methyl-N-pyridin-2-yl-benzamide is a molecule of interest in medicinal chemistry and drug discovery. Its structure comprises a 2-methylbenzoyl group linked via an amide bond to a 2-aminopyridine moiety. The presence of aromatic rings, an amide linkage, and a basic pyridine nitrogen atom dictates its behavior in the mass spectrometer.

  • The Amide Bond: This is a critical site for fragmentation. Cleavage of the N-CO bond is a common pathway for amides, often leading to the formation of a stable acylium ion.[1][2]

  • The Pyridine Ring: The nitrogen atom in the pyridine ring is a primary site for protonation in ESI-MS, influencing the fragmentation cascade of the protonated molecule.[3][4]

  • The Benzoyl Group: The 2-methyl substituted benzoyl portion is expected to produce characteristic fragments. Aromatic amides are known to form a resonance-stabilized benzoyl cation.[1][5][6]

Predicted Fragmentation Pattern under Electron Ionization (EI)

Electron Ionization is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation. The resulting mass spectrum is often a rich fingerprint of the compound's structure.

Key Predicted EI Fragmentation Pathways:

  • Molecular Ion Peak (M+•): The molecular ion of 2-Methyl-N-pyridin-2-yl-benzamide is expected to be observed, although its intensity may be moderate due to the presence of easily fragmentable bonds.

  • Alpha-Cleavage at the Amide Bond: The most prominent fragmentation is anticipated to be the cleavage of the N-CO bond. This will result in two primary fragment ions:

    • The 2-methylbenzoyl cation (m/z 119): This is a resonance-stabilized acylium ion and is expected to be a major peak in the spectrum.

    • The 2-aminopyridine radical cation (m/z 94): The stability of this fragment will influence its abundance.

  • Further Fragmentation of the 2-methylbenzoyl cation: The m/z 119 ion can subsequently lose a molecule of carbon monoxide (CO) to form the tolyl cation (m/z 91), a common fragmentation pathway for benzoyl derivatives.[5]

  • Fragmentation of the Pyridine Moiety: The 2-aminopyridine radical cation (m/z 94) can undergo ring fragmentation, potentially losing HCN to yield a fragment at m/z 67.

Proposed EI Fragmentation Scheme:

EI_Fragmentation M [M]+• m/z 212 F1 2-Methylbenzoyl cation m/z 119 M->F1 α-cleavage F2 2-Aminopyridine radical cation m/z 94 M->F2 α-cleavage F3 Tolyl cation m/z 91 F1->F3 - CO F4 [C4H3N]+• m/z 67 F2->F4 - HCN

Caption: Predicted EI fragmentation of 2-Methyl-N-pyridin-2-yl-benzamide.

Table 1: Predicted Major Fragment Ions in EI-MS

m/zProposed StructureFragmentation Pathway
212[C13H12N2O]+• (Molecular Ion)Ionization of the parent molecule
119[C8H7O]+α-cleavage of the N-CO bond
94[C5H6N2]+•α-cleavage of the N-CO bond
91[C7H7]+Loss of CO from m/z 119
67[C4H3N]+•Loss of HCN from m/z 94

Predicted Fragmentation Pattern under Electrospray Ionization (ESI-MS/MS)

ESI is a "soft" ionization technique that typically produces a protonated molecule, [M+H]+, with minimal in-source fragmentation. Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.

Key Predicted ESI-MS/MS Fragmentation Pathways:

  • Protonation Site: The pyridine nitrogen is the most likely site of protonation due to its higher basicity compared to the amide nitrogen or oxygen.[3]

  • Fragmentation of the Protonated Molecule [M+H]+: Collision-induced dissociation (CID) of the [M+H]+ ion (m/z 213) is expected to follow pathways that are influenced by the initial charge location.

    • Cleavage of the Amide Bond: Similar to EI, cleavage of the N-CO bond is a probable fragmentation route. This can occur via two pathways:

      • Formation of the 2-methylbenzoyl cation (m/z 119): This would involve the loss of neutral 2-aminopyridine.

      • Formation of the protonated 2-aminopyridine (m/z 95): This would involve the loss of neutral 2-methylbenzaldehyde.

    • Rearrangement Reactions: Protonated pyridine-containing compounds can undergo interesting rearrangement reactions.[4] It is plausible that a proton transfer could occur, leading to alternative fragmentation patterns.

Proposed ESI-MS/MS Fragmentation Scheme:

ESI_Fragmentation MH [M+H]+ m/z 213 F1 2-Methylbenzoyl cation m/z 119 MH->F1 - 2-aminopyridine F2 Protonated 2-aminopyridine m/z 95 MH->F2 - 2-methylbenzaldehyde F3 Tolyl cation m/z 91 F1->F3 - CO

Caption: Predicted ESI-MS/MS fragmentation of 2-Methyl-N-pyridin-2-yl-benzamide.

Table 2: Predicted Major Fragment Ions in ESI-MS/MS

Precursor Ion (m/z)Product Ion (m/z)Proposed StructureNeutral Loss
213119[C8H7O]+2-aminopyridine (94 Da)
21395[C5H7N2]+2-methylbenzaldehyde (118 Da)
11991[C7H7]+CO (28 Da)

Experimental Protocol: A Self-Validating Approach

To validate the predictive models presented, the following experimental protocols are recommended.

4.1 Electron Ionization - Gas Chromatography-Mass Spectrometry (EI-GC-MS)

  • Sample Preparation: Dissolve 1 mg of 2-Methyl-N-pyridin-2-yl-benzamide in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane).

  • GC Separation:

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is recommended.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-400.

4.2 Electrospray Ionization - Liquid Chromatography-Tandem Mass Spectrometry (ESI-LC-MS/MS)

  • Sample Preparation: Prepare a 1 µg/mL solution of 2-Methyl-N-pyridin-2-yl-benzamide in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

  • LC Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Collision Gas: Argon.

    • MS1 Scan Range: m/z 100-500.

    • MS/MS: Perform product ion scans on the [M+H]+ ion (m/z 213) using a range of collision energies (e.g., 10, 20, and 40 eV) to observe the full fragmentation profile.

Conclusion

The predictive fragmentation analysis of 2-Methyl-N-pyridin-2-yl-benzamide provides a solid foundation for its identification and structural confirmation using mass spectrometry. The dominant fragmentation pathways are expected to involve the cleavage of the amide bond, leading to characteristic benzoyl and aminopyridine fragments. The choice of ionization technique will significantly influence the observed spectrum, with EI providing a more detailed fragmentation fingerprint and ESI being more suitable for targeted analysis of the protonated molecule and its primary fragments. The provided experimental protocols offer a clear path for the validation of these predictions in a research setting.

References

  • ResearchGate. (n.d.). Benzamide-simplified mass spectrum. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Picolinamide. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry. Retrieved from [Link]

  • MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Retrieved from [Link]

  • PubChem. (n.d.). 2-Pyridinecarboxamide. Retrieved from [Link]

  • ResearchGate. (n.d.). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH.... Retrieved from [Link]

  • PubMed. (n.d.). Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry. Retrieved from [Link]

  • PubMed. (n.d.). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Picolinamide. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • YouTube. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Electron ionization mass spectra of alkylated sulfabenzamides. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzamide, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • University of Massachusetts Lowell. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Unknown Source. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

  • YouTube. (2023). Fragmentation in Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). b. Mass spectrum of benzamide (Scheme 2, 2b). Retrieved from [Link]

  • CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Hydroxy-N-(pyridin-2-ylmethyl)benzamide - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Picolinic acid, TMS derivative. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). N-(pyridin-2-yl)benzamide. Retrieved from [Link]

Sources

Comparative

Bioisosteric Replacement of Pyridine in Benzamide Derivatives: A Strategic Comparative Guide

Topic: Bioisosteric Replacement of Pyridine in Benzamide Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary: The Strategic Impera...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioisosteric Replacement of Pyridine in Benzamide Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Strategic Imperative

In medicinal chemistry, the benzamide scaffold is a privileged structure, ubiquitous in histone deacetylase (HDAC) inhibitors, antipsychotics, and oncology agents.[1] The pyridine ring within these derivatives often serves as a critical "anchor" for hydrogen bonding or solubility modulation. However, the pyridine moiety is not without liabilities: it can be a metabolic "soft spot" (N-oxidation), a source of CYP450 inhibition, or a cause of poor permeability due to excessive polarity.[1]

This guide objectively compares the bioisosteric replacement of the pyridine core in benzamide derivatives with three primary alternatives: Diazines (Pyrimidine/Pyrazine) , Five-Membered Heterocycles (Oxadiazole/Thiazole) , and Fluorinated Phenyls . We analyze the shifts in potency, metabolic stability, and physicochemical properties to provide a decision framework for lead optimization.[1]

Rationale for Replacement: The Causality of Choice

Before selecting a replacement, one must diagnose the specific failure mode of the pyridine parent compound.

  • Metabolic Liability: The varying electron density of pyridine makes it susceptible to both oxidative metabolism (at Carbon) and N-oxidation (at Nitrogen).

  • Solubility vs. Permeability: While pyridine improves aqueous solubility via protonation (pKa ~5.2), this ionization can hinder passive transport across the blood-brain barrier (BBB).[1]

  • Toxicity: Electron-deficient pyridines can undergo nucleophilic attack by glutathione or proteins, leading to idiosyncratic toxicity.[1]

Comparative Analysis: Pyridine vs. Bioisosteres[2][3][4][5][6]

Comparison 1: Pyridine vs. Diazines (Pyrimidine/Pyrazine)

Objective: Enhance metabolic stability while maintaining H-bond acceptor capability.

  • Mechanism: Introducing a second nitrogen atom (diazine) significantly lowers the energy of the

    
    -system (lower HOMO/LUMO), making the ring less susceptible to oxidative metabolism by CYP450 enzymes compared to pyridine.
    
  • Trade-off: The basicity drops drastically (Pyridine pKa ~5.2

    
     Pyrimidine pKa ~1.3). This reduces solubility but may improve permeability by ensuring the molecule remains neutral at physiological pH.
    
  • Case Evidence: In HDAC inhibitors, replacing a pyridine cap with a pyrimidine often maintains potency (due to retained H-bond acceptor geometry) but extends microsomal half-life (

    
    ).
    
Comparison 2: Pyridine vs. Five-Membered Heterocycles (1,2,4-Oxadiazole)

Objective: Rigidify conformation and eliminate the metabolic "soft spot" of the six-membered ring.

  • Mechanism: The 1,2,4-oxadiazole ring acts as a planar bioisostere of the amide/pyridine linkage.[1] It removes the susceptible C-H bonds of pyridine, effectively blocking oxidative metabolism at those positions.

  • Trade-off: These rings are significantly less basic and can alter the bond vector angles, potentially disrupting crucial active-site interactions if the binding pocket is tight.

  • Case Evidence: In benzamide pesticides and potential antifungal agents, this switch has demonstrated improved hydrolytic stability and comparable biological activity.[1]

Comparison 3: Pyridine vs. Fluorinated Phenyl

Objective: Abrogate CYP inhibition and N-oxide formation.

  • Mechanism: Replacing the nitrogen with a C-F bond (Bioisosteric replacement of N with CH or CF). Fluorine mimics the size and electronegativity of the nitrogen lone pair but cannot accept hydrogen bonds or undergo N-oxidation.

  • Trade-off: Significant increase in Lipophilicity (LogP). This often requires the addition of solubilizing groups elsewhere on the benzamide scaffold to prevent poor solubility.

  • Case Evidence: Used in "Scaffold Hopping" to rescue compounds that are potent CYP inhibitors (due to Nitrogen coordination to the Heme iron).

Performance Data Summary

The following table summarizes the directional shifts in properties when replacing a 3-pyridyl moiety in a generic benzamide inhibitor.

ParameterParent: Pyridine Alt 1: Pyrimidine Alt 2: 1,2,4-Oxadiazole Alt 3: 4-F-Phenyl
Electronic Character

-deficient
Highly

-deficient

-excessive (relative)

-neutral
pKa (Conj. Acid) ~5.2 (Moderate Base)~1.3 (Very Weak Base)< 0 (Non-basic)N/A
LogD (pH 7.4) BaselineIncrease (+0.5 to 1.0)Increase (+1.0 to 1.5)High Increase (+2.0)
Metabolic Stability Low/Moderate (N-ox)HighHighModerate (Ring oxid.)
CYP Inhibition Risk High (Heme coordination)LowLowVery Low
Solubility GoodModeratePoorPoor

Decision Framework (Visualization)

The following diagram illustrates the logical flow for selecting the appropriate bioisostere based on the specific liability of the lead compound.

Bioisostere_Decision_Tree Start Start: Pyridine Liability Analysis Metabolic Problem: High Metabolic Clearance? Start->Metabolic CYP_Inhib Problem: CYP Inhibition? Start->CYP_Inhib Permeability Problem: Low Permeability? Start->Permeability Check_H_Bond Is Pyridine Nitrogen a critical H-Bond Acceptor? Metabolic->Check_H_Bond Fluorophenyl Solution: Switch to Fluorophenyl (Removes N-coordination) CYP_Inhib->Fluorophenyl Remove N-Heme interaction Diazine Solution: Switch to Pyrimidine/Pyrazine (Reduces e- density, blocks oxid.) Permeability->Diazine Reduce basicity (Neutral at pH 7.4) Permeability->Fluorophenyl Increase Lipophilicity Oxadiazole Solution: Switch to Oxadiazole (Removes metabolic soft spots) Check_H_Bond->Diazine Yes (Need N) Check_H_Bond->Oxadiazole No (Spacer only)

Caption: Decision logic for replacing pyridine based on specific ADME/Tox liabilities.

Experimental Protocols

To ensure reproducibility and high data integrity, the following protocols are recommended for synthesizing and testing these derivatives.

Protocol A: Modular Synthesis via Suzuki-Miyaura Coupling

Rationale: This protocol allows for the rapid "plug-and-play" installation of various heteroaryl bioisosteres onto the benzamide core.

Reagents:

  • Aryl Boronic Acid/Ester (The Bioisostere source)

  • Halogenated Benzamide Intermediate (e.g., 4-bromo-N-phenylbenzamide)[1]

  • Catalyst:

    
    [1]
    
  • Base:

    
     (2M aqueous)[1]
    
  • Solvent: 1,4-Dioxane[1]

Step-by-Step Workflow:

  • Preparation: In a microwave vial, dissolve the halogenated benzamide (1.0 eq) and the heteroaryl boronic acid (1.2 eq) in 1,4-Dioxane (0.1 M concentration).

  • Degassing: Add 2M

    
     (3.0 eq). Sparge the mixture with Argon gas for 5 minutes to remove dissolved oxygen (Critical for preventing homocoupling).
    
  • Catalysis: Add

    
     (0.05 eq). Seal the vial immediately.
    
  • Reaction: Heat to 100°C for 2–4 hours (or 110°C for 30 min in a microwave reactor).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Gradient: 0-100% EtOAc in Hexanes). Note: Pyrimidine derivatives are more polar; consider using DCM/MeOH gradients.[1]

Protocol B: High-Throughput Microsomal Stability Assay

Rationale: To quantify the metabolic stability gain from the bioisosteric replacement.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc.)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    )[1]
    
  • Test Compounds (10 mM DMSO stock)

Step-by-Step Workflow:

  • Pre-Incubation: Dilute test compounds to 1

    
     in phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM. Incubate at 37°C for 5 minutes.
    
  • Initiation: Add the NADPH regenerating system to initiate the reaction.

  • Sampling: At time points

    
     min, remove an aliquot (50 
    
    
    
    ).
  • Quenching: Immediately dispense aliquot into 150

    
     of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).
    
  • Analysis: Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life:
    
    
    .

References

  • Yeung, K. S., et al. (2019).[1] Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. National Institutes of Health (PMC). [Link]

  • Sroor, F. M., et al. (2025).[1][2] Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents. Drug Development Research. [Link]

  • Tung, T. T., et al. (2021).[1] 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide. RSC Medicinal Chemistry.[3] [Link]

  • Lindsley, C. W., et al. (2020).[1] Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. [Link]

  • Pennington, L. D., & Moustakas, D. T. (2017).[1] The Necessary Nitrogen Atom: A Precise Understanding of the Role of Pyridine in Drug Discovery. Journal of Medicinal Chemistry. [Link][1]

Sources

Safety & Regulatory Compliance

Safety

Operational Disposal Guide: 2-Methyl-N-pyridin-2-yl-benzamide

Executive Summary & Scientific Context This guide outlines the mandatory disposal procedures for 2-Methyl-N-pyridin-2-yl-benzamide (and structurally related N-pyridinyl-benzamides). As a researcher, you must recognize th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

This guide outlines the mandatory disposal procedures for 2-Methyl-N-pyridin-2-yl-benzamide (and structurally related N-pyridinyl-benzamides). As a researcher, you must recognize that this compound combines a lipophilic benzamide moiety with a nitrogen-containing pyridine ring .[1]

Why this matters for disposal:

  • Aquatic Toxicity: Pyridine derivatives exhibit specific toxicity to aquatic microorganisms. They must never be discharged into municipal sewage systems (sink drains).

  • Chemical Stability: The amide bond is relatively stable against hydrolysis under neutral conditions, meaning the compound persists in the environment if not properly incinerated.

  • Nitrogen Content: High nitrogen content requires specific incineration parameters (NOx scrubbing) at the waste management facility.

Hazard Identification & Waste Categorization

Before disposal, you must validate the hazard profile. While specific Safety Data Sheet (SDS) data for this exact isomer may be sparse, it shares the toxicological profile of the broader aminopyridine-benzamide class.[1]

Table 1: Physicochemical & Hazard Profile
PropertySpecification / HazardOperational Implication
Physical State Solid (Crystalline Powder)Dust generation risk during transfer.[1]
Solubility Low in water; Soluble in DMSO, Methanol, DCMRinsate must go to organic waste, not aqueous.
GHS Classification Warning Handle with standard PPE (Nitrile gloves, safety glasses).
Hazard Statements H302 (Harmful if swallowed)H315 (Skin Irritant)H319 (Eye Irritant)H335 (Resp.[1][2] Irritant)Do not dispose of in regular trash.
Waste Code (RCRA) Not explicitly P/U-listed, but treat as D001 (Ignitable) if in solvent or Toxic Organic based on characteristics.Segregate into "Hazardous Chemical Waste."

Decision Logic: Waste Stream Segregation

The following decision tree illustrates the required workflow for segregating this compound based on its physical state.

DisposalLogic Start Start: Waste Identification StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Waste (Powder, contaminated gloves, weigh boats) StateCheck->Solid Solid Liquid Liquid Waste (Reaction mixtures, mother liquor) StateCheck->Liquid Solution Bagging Double Bag in Clear/Yellow HazWaste Bags Solid->Bagging LabelSolid Label: 'Toxic Solid, Organic' Constituent: 2-Methyl-N-pyridin-2-yl-benzamide Bagging->LabelSolid EHS Transfer to EHS/Satellite Accumulation Area (Final Destruction: Incineration) LabelSolid->EHS SolventCheck Check Solvent Base Liquid->SolventCheck Halogenated Halogenated Stream (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Stream (Methanol, DMSO, Acetone) SolventCheck->NonHalogenated No Halogens LabelLiq Label: 'Hazardous Waste - Organic Solution' List all solvents + Benzamide compound Halogenated->LabelLiq NonHalogenated->LabelLiq LabelLiq->EHS

Figure 1: Decision matrix for segregating 2-Methyl-N-pyridin-2-yl-benzamide waste. Note the strict separation of halogenated and non-halogenated solvents.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Debris)

Applicability: Expired pure compound, weighing papers, contaminated gloves, and spill cleanup materials.

  • Containment:

    • Place the material in a wide-mouth HDPE jar or a dedicated hazardous waste bag (polyethylene, minimum 4 mil thickness).[1]

    • Expert Tip: If disposing of the original glass vial, leave the cap loosely threaded to prevent pressure buildup if residual volatiles are present, then place the entire vial into the waste jar.

  • Labeling:

    • Apply a hazardous waste tag.[3]

    • Chemical Name: Write out the full name. Do not use abbreviations like "MTEP analog" or project codes.

    • Hazards: Check "Toxic" and "Irritant."

  • Accumulation: Store in a Satellite Accumulation Area (SAA) until pickup. Ensure the container is closed when not actively adding waste.[2][4][5]

Protocol B: Liquid Waste (Solutions & Rinsates)

Applicability: Reaction mixtures, HPLC effluents, or dissolved stock solutions.

  • Solvent Identification:

    • Scenario 1 (DMSO/Methanol/Ethyl Acetate): Dispose in the Non-Halogenated organic waste carboy.

    • Scenario 2 (DCM/Chloroform): Dispose in the Halogenated organic waste carboy.

  • Concentration Limit:

    • If the concentration of the benzamide is >5% (wt/wt), consider precipitating it out (if possible) to dispose of as solid waste, reducing the volume of high-hazard liquid waste.[1]

  • Rinsing Glassware:

    • Triple Rinse Rule: Rinse empty vials 3 times with a compatible solvent (e.g., acetone).

    • Disposal: Pour the acetone rinsate into the liquid waste container. Do not pour rinsate down the sink.

    • Glass: Once triple-rinsed, the glass vial can usually be defaced and disposed of in the "Broken Glass/Sharps" box (verify with your local EHS officer).[1]

Emergency Spill Management (SWIMS)

If you spill 2-Methyl-N-pyridin-2-yl-benzamide, execute the SWIMS protocol immediately.[1]

  • S - Stop the spill: Upright the container if safe to do so.

  • W - Warn others: Notify nearby personnel.

  • I - Isolate the area: Mark the zone.[1]

  • M - Minimize exposure: Don PPE (Nitrile gloves, lab coat, safety goggles).[1] Wear a dust mask (N95) if powder is airborne.

  • S - Stand by / Scrape :

    • For Solids: Gently sweep powder into a dustpan using a brush. Avoid creating dust clouds.[6] Place in a hazardous waste bag.

    • For Liquids: Cover with an inert absorbent (Vermiculite or Pig Mats). Wait 5 minutes for absorption. Scoop into a waste container.

    • Decontamination: Wash the surface with a soap/water solution. Collect the paper towels used for washing as solid hazardous waste.

References & Regulatory Grounding[1][6][7]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for N-(pyridin-2-yl)benzamide (Analog).[1] Retrieved from [Link][1]

    • Note: Used for toxicological grounding of the pyridinyl-benzamide class.[1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261.[1] Retrieved from [Link][1]

    • Basis for "Toxic" and "Ignitable" waste characterization.

    • Reference for P-codes (P261, P280) and H-codes (H302, H315).

    • Source for segregation logic (Halogenated vs. Non-Halogenated).

Sources

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